molecular formula C12H16BrNO2 B060515 N-Boc-2-bromobenzylamine CAS No. 162356-90-3

N-Boc-2-bromobenzylamine

Cat. No.: B060515
CAS No.: 162356-90-3
M. Wt: 286.16 g/mol
InChI Key: DFNZFCPEUDSNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-2-bromobenzylamine is a high-value, bifunctional synthetic building block extensively used in medicinal chemistry and organic synthesis. Its core structure features two key reactive sites: a bromoaryl group and a Boc-protected primary amine. The bromine substituent on the aromatic ring makes it an excellent electrophile for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid diversification of the benzyl core. Simultaneously, the N-Boc protecting group stabilizes the amine functionality during synthetic sequences and can be readily removed under mild acidic conditions (e.g., TFA or HCl) to unveil the reactive primary benzylamine, which is a crucial intermediate for constructing amide bonds, sulfonamides, and ureas.

Properties

IUPAC Name

tert-butyl N-[(2-bromophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNZFCPEUDSNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426987
Record name N-Boc-2-bromobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162356-90-3
Record name 1,1-Dimethylethyl N-[(2-bromophenyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162356-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-2-bromobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-(tert-butoxycarbonyl)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Boc-2-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-Boc-2-bromobenzylamine, a key building block in modern organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and data to facilitate its use in the laboratory.

Core Chemical Properties

This compound, also known as tert-butyl (2-bromobenzyl)carbamate, is a white to light yellow crystalline solid. Its core physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆BrNO₂
Molecular Weight 286.16 g/mol
Melting Point 50-54 °C
Boiling Point 370.3 ± 25.0 °C (Predicted)
Density 1.319 ± 0.06 g/cm³ (Predicted)
Flash Point > 110 °C (> 230 °F)
CAS Number 162356-90-3

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of the amino group of 2-bromobenzylamine with a tert-butoxycarbonyl (Boc) group.

Synthesis of 2-Bromobenzylamine (Precursor)

A common method for the synthesis of 2-bromobenzylamine is the reductive amination of 2-bromobenzaldehyde.

Experimental Protocol:

A solution of 2-bromobenzaldehyde (1.0 eq) in methanol is treated with an excess of ammonium formate (10.0 eq). The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between a dilute aqueous acid solution (e.g., 1 M HCl) and an organic solvent (e.g., diethyl ether). The aqueous layer is collected, basified with a strong base (e.g., NaOH) to a pH of >10, and then extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-bromobenzylamine.

N-Boc Protection of 2-Bromobenzylamine

Experimental Protocol:

To a solution of 2-bromobenzylamine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.

Synthesis_of_N_Boc_2_bromobenzylamine 2-Bromobenzaldehyde 2-Bromobenzaldehyde Reductive Amination Reductive Amination 2-Bromobenzaldehyde->Reductive Amination NH4+ HCOO- NH4+ HCOO- NH4+ HCOO-->Reductive Amination 2-Bromobenzylamine 2-Bromobenzylamine Reductive Amination->2-Bromobenzylamine N-Boc Protection N-Boc Protection 2-Bromobenzylamine->N-Boc Protection Boc2O Boc2O Boc2O->N-Boc Protection Base Base Base->N-Boc Protection This compound This compound N-Boc Protection->this compound

Caption: Synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ 7.55 (dd, J = 8.0, 1.2 Hz, 1H)δ 155.9
δ 7.35-7.25 (m, 2H)δ 138.8
δ 7.15 (td, J = 7.6, 1.8 Hz, 1H)δ 132.8
δ 5.05 (br s, 1H)δ 129.9
δ 4.40 (d, J = 6.0 Hz, 2H)δ 128.8
δ 1.48 (s, 9H)δ 127.8
δ 123.0
δ 79.5
δ 44.8
δ 28.4

Chemical Reactivity and Stability

The reactivity of this compound is characterized by two main features: the lability of the Boc protecting group under acidic conditions and the reactivity of the aryl bromide moiety in cross-coupling reactions.

Stability and Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.

Experimental Protocol for Deprotection:

This compound is dissolved in a suitable solvent such as dichloromethane or

An In-depth Technical Guide to N-Boc-2-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-2-bromobenzylamine, a key intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, provides experimental protocols for its synthesis and deprotection, and illustrates its utility as a versatile building block in the development of complex molecular architectures.

Physicochemical Properties

This compound, also known as tert-butyl N-[(2-bromophenyl)methyl]carbamate, is a stable, solid compound at room temperature. The tert-butoxycarbonyl (Boc) protecting group makes the amine functionality less nucleophilic and basic, allowing for selective reactions at other parts of the molecule.[1][2] The presence of the bromo-phenyl group provides a reactive handle for various cross-coupling reactions, making it a valuable intermediate for introducing the 2-bromobenzyl moiety into target molecules.[3]

Table 1: Physicochemical Data for this compound

PropertyValueReferences
Molecular Weight 286.16 g/mol [4][5][6]
Molecular Formula C₁₂H₁₆BrNO₂[4][6][7]
CAS Number 162356-90-3[4][5][6][7]
Physical Form Solid (White to Brown)[6]
Melting Point 50-54 °C[6]
Flash Point >110 °C (>230 °F) - closed cup[6]
IUPAC Name tert-butyl N-[(2-bromophenyl)methyl]carbamate[5]
Synonyms N-(tert-Butoxycarbonyl)-2-bromobenzylamine, tert-butyl 2-bromobenzylcarbamate[5][6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the subsequent deprotection of the Boc group, a common step in multi-step syntheses.

A common route to 2-bromobenzylamine is the reductive amination of 2-bromobenzaldehyde.

Protocol:

  • Reaction Setup: To a solution of 2-bromobenzaldehyde (1 equivalent) in methanol, add an iridium catalyst such as [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (1 mol%).[8]

  • Addition of Amine Source: Add ammonium formate (10 equivalents) to the solution.[8]

  • Reaction: Stir the mixture at 37 °C for 15 hours.[8]

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Add aqueous HCl (e.g., 1M) until the pH is between 1 and 2.

    • Wash the aqueous solution with diethyl ether (3 times).

    • Adjust the pH of the aqueous layer to 10-12 with a base like KOH.

  • Extraction and Purification:

    • Extract the product with dichloromethane (3 times).

    • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield 2-bromobenzylamine.[8]

The protection of 2-bromobenzylamine with a Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O).

Protocol:

  • Reaction Setup: Dissolve 2-bromobenzylamine (1.0 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 equivalents) in the same solvent dropwise.[9] A base like triethylamine or N,N-diisopropylethylamine (1.1 equivalents) can be added to scavenge the acid formed during the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.[9]

  • Work-up:

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture.

    • Extract the mixture with an organic solvent like ethyl acetate or tert-butyl methyl ether (3 times).[9]

  • Purification:

    • Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.[9]

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[9]

    • If necessary, purify the product by column chromatography on silica gel.

The Boc group is labile under acidic conditions, allowing for its removal to reveal the free amine for subsequent reactions.[2][10]

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), dioxane, or ethyl acetate.

  • Addition of Acid: Add a strong acid such as trifluoroacetic acid (TFA) (typically 20-50% in DCM) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[11]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The product is typically obtained as the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate).

    • To obtain the free amine, the salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.

Visualizations: Workflows and Applications

The following diagrams, generated using the DOT language, illustrate the synthesis workflow for this compound and its application as a synthetic intermediate.

Synthesis_Workflow Start 2-Bromobenzaldehyde Intermediate 2-Bromobenzylamine Start->Intermediate Reductive Amination (e.g., NH4HCO2, Ir catalyst) Product This compound Intermediate->Product Boc Protection (Boc)2O, Base

Caption: Synthesis workflow for this compound.

Application_Workflow cluster_synthesis Synthesis of Intermediate cluster_reactions Synthetic Transformations cluster_final Final Product Assembly Intermediate This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) - Modifies the aryl bromide Intermediate->Coupling Deprotection Boc Deprotection (e.g., TFA, HCl) - Exposes the amine Coupling->Deprotection FinalProduct Complex Target Molecule (e.g., Pharmaceutical Agent) Deprotection->FinalProduct Further Functionalization (e.g., Amide coupling, Alkylation)

Caption: Role of this compound as a versatile synthetic intermediate.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceutical agents and other biologically active molecules.[12][] Its utility stems from two key features:

  • The Boc-Protected Amine: The Boc group is a robust protecting group that is stable to a wide range of reaction conditions, yet can be easily removed when needed.[2] This allows for the selective modification of other parts of the molecule without interference from the amine group.

  • The Aryl Bromide: The bromine atom on the phenyl ring serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. This enables the introduction of a wide variety of substituents at this position, facilitating the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[3]

The combination of these features makes this compound an important intermediate for constructing complex molecular scaffolds found in many drug candidates.

References

Physical and chemical properties of N-Boc-2-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Boc-2-bromobenzylamine

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document includes key identifiers, physical and chemical data, detailed experimental protocols, and visualizations of its synthesis and reactivity.

Chemical Identity and Structure

This compound, also known as tert-butyl N-[(2-bromophenyl)methyl]carbamate, is a protected amine commonly used as a building block in organic synthesis.[1][2] The tert-butyloxycarbonyl (Boc) protecting group makes the amine nitrogen less nucleophilic and stable to a variety of reaction conditions, while allowing for easy deprotection under acidic conditions.[3][4]

IdentifierValue
IUPAC Name tert-butyl N-[(2-bromophenyl)methyl]carbamate[1][2]
Synonyms N-(tert-Butoxycarbonyl)-2-bromobenzylamine, 2-bromo-benzyl-carbamic acid tert-butyl ester[1][5]
CAS Number 162356-90-3[1][5][6][7][8]
Molecular Formula C₁₂H₁₆BrNO₂[1][6][7]
Molecular Weight 286.16 g/mol [2][5][6]
InChI Key DFNZFCPEUDSNEO-UHFFFAOYSA-N[1][5]
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC=CC=C1Br[1][5]

Physical and Chemical Properties

This compound is a solid at room temperature and possesses properties characteristic of a moderately polar organic compound.[5][8]

Physical Properties

The following table summarizes the key physical properties of the compound.

PropertyValueSource(s)
Physical Form Solid, White to Brown Crystalline Powder[1][5]
Melting Point 50-54 °C[1][5]
Flash Point > 110 °C (> 230 °F) - closed cup[1][5]
Storage Sealed in dry, room temperature[8]
Chemical Properties
  • Solubility : Soluble in methanol.[9] Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

  • Stability : The N-Boc group is stable under basic, nucleophilic, and catalytic hydrogenation conditions.[3][4] It is, however, labile to strong acids.[3] Care should be taken during purification or analysis using acidic modifiers like trifluoroacetic acid (TFA), as prolonged exposure, especially with heating, can lead to cleavage of the Boc group.[10]

  • Reactivity : The primary reactivity centers are the Boc-protected amine and the bromo-substituted aromatic ring. The Boc group can be readily removed with acids like HCl or TFA to liberate the primary amine, 2-bromobenzylamine.[3] The aryl bromide can participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, making it a versatile synthetic intermediate.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

SpectroscopyKey Features
¹H NMR Expected signals include a singlet around 1.4 ppm (9H, t-butyl group), a doublet around 4.3 ppm (2H, benzylic CH₂), a broad singlet for the N-H proton, and multiplets in the aromatic region (7.1-7.6 ppm, 4H).
¹³C NMR Expected signals include carbons of the t-butyl group (~28 ppm), the quaternary carbon of the t-butyl group (~80 ppm), the benzylic carbon (~45 ppm), aromatic carbons (127-140 ppm), and the carbonyl carbon of the carbamate (~156 ppm).
IR Spectroscopy Key absorptions include an N-H stretching band around 3300-3400 cm⁻¹, C-H stretches just below 3000 cm⁻¹, a strong C=O stretch for the carbamate group around 1680-1700 cm⁻¹, and C-N stretching bands.[2][11]
Mass Spectrometry The molecular ion peak [M]+ would correspond to its molecular weight. Characteristic fragmentation would involve the loss of the Boc group or isobutylene.

Experimental Protocols

Synthesis of this compound

This protocol describes the protection of the primary amine of 2-bromobenzylamine using di-tert-butyl dicarbonate ((Boc)₂O). This is a standard and widely used method for introducing the Boc protecting group.[4][12]

Reaction Scheme:

Materials and Equipment:

  • 2-Bromobenzylamine (or its hydrochloride salt)[13]

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Sodium Bicarbonate (if starting from hydrochloride salt)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromobenzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM). If using the hydrochloride salt, a base such as triethylamine (2.2 equivalents) or an aqueous solution of sodium bicarbonate should be used.

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Further Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Key Methodological and Reactivity Diagrams

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and key chemical reactivities of this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_process Process cluster_end Final Product SM1 2-Bromobenzylamine Reaction Boc Protection Reaction (Solvent: DCM, Base: TEA) SM1->Reaction 1. Mix SM2 Di-tert-butyl dicarbonate ((Boc)₂O) SM2->Reaction 1. Mix Workup Aqueous Workup (Wash with HCl, NaHCO₃) Reaction->Workup 2. React (2-4h) Purification Purification (Evaporation / Chromatography) Workup->Purification 3. Extract & Wash Product This compound Purification->Product 4. Isolate

Synthesis workflow for this compound.

ReactivityDiagram A This compound B 2-Bromobenzylamine A->B Acidic Deprotection (e.g., TFA, HCl) C Cross-Coupling Product (e.g., Suzuki, Buchwald-Hartwig) A->C Cross-Coupling Reaction (e.g., Pd catalyst, Base) D Deprotected Cross-Coupling Product B->D Cross-Coupling Reaction (e.g., Pd catalyst, Base) C->D Acidic Deprotection (e.g., TFA, HCl)

Key reaction pathways for this compound.

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be observed.

Hazard InformationGHS Classification & Precautionary Statements
Pictograms GHS07 (Exclamation Mark), GHS09 (Environment)[5]
Signal Word Warning[2][5]
Hazard Statements H302: Harmful if swallowed.[2][5] H315: Causes skin irritation.[2][5] H319: Causes serious eye irritation.[2][5] H400: Very toxic to aquatic life.[5]
Precautionary Statements P273: Avoid release to the environment.[5] P280: Wear protective gloves/eye protection.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Personal Protective Equipment Eyeshields, gloves, dust mask type N95 (US).[5]
Storage Class 11 - Combustible Solids[5]

References

N-Boc-2-bromobenzylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of N-Boc-2-bromobenzylamine, a key intermediate in organic synthesis. It covers its chemical structure, IUPAC nomenclature, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its applications in chemical workflows.

Chemical Structure and IUPAC Name

This compound is a synthetic organic compound featuring a benzylamine core structure. The amine functional group is protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom is substituted at the 2-position of the benzene ring.

IUPAC Name: tert-butyl N-[(2-bromophenyl)methyl]carbamate[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented in the table below. This data is crucial for its identification, characterization, and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₁₆BrNO₂[1]
Molecular Weight 286.16 g/mol [1]
CAS Number 162356-90-3
Appearance White to off-white solid
Melting Point 50-54 °C
Boiling Point Not available
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
¹H NMR (CDCl₃, 400 MHz) Estimated: δ 7.55 (d, J=8.0 Hz, 1H), 7.35-7.25 (m, 2H), 7.15 (t, J=7.6 Hz, 1H), 5.0 (br s, 1H, NH), 4.40 (d, J=6.0 Hz, 2H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) Estimated: δ 155.8, 138.5, 132.8, 129.5, 128.8, 127.7, 122.5, 79.5, 44.5, 28.4
FT-IR (ATR) Estimated: 3350-3450 (N-H stretch), 2970-2930 (C-H stretch), 1680-1710 (C=O stretch, carbamate), 1520-1540 (N-H bend), 1250, 1160 (C-O stretch)
Mass Spectrometry (EI) Estimated m/z: 285/287 ([M]⁺), 229/231 ([M-C₄H₈]⁺), 184/186 ([M-Boc]⁺), 170/172 ([BrC₆H₄CH₂]⁺), 91 ([C₇H₇]⁺)

Experimental Protocol: Synthesis of this compound

This section details a standard laboratory procedure for the synthesis of this compound from 2-bromobenzylamine and di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 2-bromobenzylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzylamine (1.0 equivalent) in dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-bromobenzylamine) is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound as a white to off-white solid.

Diagrams

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 2-Bromobenzylamine Mixing Mixing and Stirring Reactant1->Mixing Reactant2 Di-tert-butyl dicarbonate (Boc₂O) Reactant2->Mixing Base Triethylamine Base->Mixing Solvent Dichloromethane Solvent->Mixing Workup Aqueous Work-up Mixing->Workup Reaction Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product Amine_Protection Start Primary Amine (2-Bromobenzylamine) Reaction1 Boc Protection (e.g., Boc₂O, Base) Start->Reaction1 Protected Boc-Protected Amine (this compound) Reaction2 Further Synthesis Steps (Amine is unreactive) Protected->Reaction2 Deprotected Primary Amine (Recovered) Reaction1->Protected Reaction3 Deprotection (e.g., TFA, HCl) Reaction2->Reaction3 Reaction3->Deprotected

References

Spectroscopic Profile of N-Boc-2-bromobenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-2-bromobenzylamine (tert-butyl (2-bromobenzyl)carbamate), a key intermediate in various synthetic organic chemistry applications, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations.

Molecular Structure:

  • Compound Name: this compound

  • Synonyms: tert-butyl (2-bromobenzyl)carbamate

  • CAS Number: 162356-90-3

  • Molecular Formula: C₁₂H₁₆BrNO₂

  • Molecular Weight: 286.16 g/mol [1][2][3]

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, the following tables detail the predicted chemical shifts (δ) in parts per million (ppm) based on the analysis of its chemical structure and data from analogous compounds. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.55Doublet (d)1HAromatic H (ortho to Br)
~ 7.30 - 7.10Multiplet (m)3HAromatic H
~ 4.95Broad Singlet1HN-H (carbamate)
~ 4.35Doublet (d)2HCH₂ (benzyl)
~ 1.45Singlet (s)9HC(CH₃)₃ (Boc group)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 156.0C=O (carbamate)
~ 138.0Aromatic C (quaternary, C-CH₂)
~ 132.8Aromatic CH
~ 129.5Aromatic CH
~ 127.5Aromatic CH
~ 122.5Aromatic C (quaternary, C-Br)
~ 80.0C(CH₃)₃ (quaternary, Boc)
~ 44.5CH₂ (benzyl)
~ 28.3C(CH₃)₃ (methyl, Boc)
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Data is presented in wavenumbers (cm⁻¹). The values below are characteristic for the functional groups in this compound and are consistent with data from closely related structures.

Table 3: Key IR Absorption Frequencies

Frequency (cm⁻¹)IntensityAssignment
~ 3340MediumN-H Stretch (carbamate)
~ 3060MediumAromatic C-H Stretch
~ 2975, ~2930MediumAliphatic C-H Stretch
~ 1680StrongC=O Stretch (Amide I band)
~ 1520StrongN-H Bend (Amide II band)
~ 1470, ~1440MediumAromatic C=C Stretch
~ 1160StrongC-O Stretch (carbamate)
~ 750StrongC-H Bend (ortho-disubstituted)
~ 650MediumC-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments. Due to the presence of bromine, the molecular ion appears as a pair of peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted IdentityNotes
287 / 285[C₁₂H₁₆⁷⁹/⁸¹BrNO₂]⁺ (Molecular Ion)Isotopic pattern for one bromine atom (~1:1 ratio)
231 / 229[M - C₄H₈]⁺ or [M - 56]⁺Loss of isobutylene from the Boc group
186 / 184[C₇H₇⁷⁹/⁸¹BrN]⁺Loss of the Boc group (C₅H₉O₂)
171 / 169[C₇H₆⁷⁹/⁸¹Br]⁺ (Bromotropylium ion)Common fragment for benzyl halides
106[C₇H₈N]⁺Loss of Br radical from the bromobenzylamine fragment
57[C₄H₉]⁺ (tert-butyl cation)Stable fragment from the Boc group

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Sample Preparation and Acquisition
  • Sample Preparation : Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4][5]

  • Filtration : To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any suspended solid particles that can broaden spectral lines.[4]

  • Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift calibration (δ = 0.00 ppm), although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) is also common.[6]

  • Acquisition : Place the capped NMR tube into the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe to the desired nucleus (¹H or ¹³C), shimming the magnetic field to optimize resolution, and acquiring the data using appropriate pulse sequences.[5]

IR Spectroscopy Sample Preparation and Acquisition
  • ATR (Attenuated Total Reflectance) : This is a common technique for solid samples. A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[7]

  • Pressure Application : A pressure anvil is used to ensure firm contact between the sample and the crystal.

  • Acquisition : An IR beam is passed through the crystal, and the spectrum of absorbed radiation is recorded by the detector. A background spectrum of the clean crystal is recorded first and subtracted from the sample spectrum.

  • Thin Film Method : Alternatively, dissolve about 50 mg of the solid in a volatile solvent like methylene chloride. Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound. The plate is then placed in the spectrometer's sample holder to acquire the spectrum.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization Method : Electron Ionization (EI) is a common technique for relatively small organic molecules. The sample is introduced into the ion source, where it is vaporized in a vacuum and bombarded with a high-energy electron beam. This process forms a radical cation (the molecular ion) and other fragments.

  • Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion start Synthesized Compound (e.g., this compound) purify Purification (Chromatography/Recrystallization) start->purify ir IR Spectroscopy purify->ir nmr NMR Spectroscopy (1H, 13C) purify->nmr ms Mass Spectrometry purify->ms ir_data Identify Functional Groups ir->ir_data nmr_data Determine C-H Framework nmr->nmr_data ms_data Confirm Molecular Weight & Fragmentation ms->ms_data structure Structure Elucidation & Purity Confirmation ir_data->structure nmr_data->structure ms_data->structure

A generalized workflow for spectroscopic analysis.

References

The Advent and Utility of N-Boc Protected Benzylamines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the tert-butoxycarbonyl (Boc) protecting group by American chemist Louis A. Carpino in 1957 revolutionized the field of organic synthesis, particularly in the realm of peptide chemistry. This guide provides an in-depth exploration of the discovery, history, and application of a key class of Boc-protected compounds: N-Boc protected benzylamines. These molecules serve as critical intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals, offering a robust and versatile method for the temporary masking of the benzylamine nitrogen. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on this indispensable synthetic tool.

Historical Context: The Genesis of the Boc Protecting Group

The development of the Boc group was a direct response to the need for a mild and selective method for protecting amino groups during the stepwise synthesis of peptides. Prior to Carpino's work, existing protecting groups often required harsh cleavage conditions that could damage the sensitive peptide backbone. The Boc group, readily introduced using di-tert-butyl dicarbonate (Boc anhydride), offered stability to a wide range of nucleophilic and basic conditions, yet could be easily removed with mild acids, such as trifluoroacetic acid (TFA).[1] This orthogonality was a pivotal advancement, enabling the successful solid-phase peptide synthesis (SPPS) developed by Bruce Merrifield, a technology that transformed the landscape of biochemistry and pharmacology.

While the initial focus of Carpino's work was on amino acids for peptide synthesis, the utility of the Boc group was quickly recognized for the protection of other primary and secondary amines, including the structurally and pharmaceutically important benzylamines. The straightforward application of Boc protection to benzylamines provided a reliable method to moderate their reactivity and basicity, facilitating their use as building blocks in complex multi-step syntheses.

Synthesis and Deprotection of N-Boc Protected Benzylamines

The most common and efficient method for the synthesis of N-Boc protected benzylamines is the reaction of the corresponding benzylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to neutralize the in-situ generated tert-butoxycarbamic acid. The choice of solvent and base can be adapted to the specific properties of the benzylamine substrate.

A general workflow for the synthesis of N-Boc protected benzylamines is depicted below:

experimental_workflow cluster_synthesis Synthesis of N-Boc Protected Benzylamine start Start: Benzylamine, (Boc)₂O, Solvent, Base reaction Reaction Mixture (Stirring at RT or 0°C) start->reaction 1. Mixing workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup 2. Quenching purification Purification (Column Chromatography or Recrystallization) workup->purification 3. Isolation product N-Boc Protected Benzylamine purification->product 4. Final Product

Caption: General experimental workflow for the synthesis of N-Boc protected benzylamines.

Experimental Protocols

Protocol 1: General Procedure for the N-Boc Protection of Benzylamine

To a solution of benzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) is added a base, typically triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq). The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 eq) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 1-4 hours). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-Boc protected benzylamine, which can be further purified by column chromatography if necessary.

Protocol 2: Deprotection of N-Boc-benzylamine

The N-Boc protected benzylamine (1.0 eq) is dissolved in a solvent such as dichloromethane (DCM) or ethyl acetate. An excess of a strong acid, such as trifluoroacetic acid (TFA, 10-50% v/v in DCM) or hydrochloric acid (4M in dioxane), is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Once the starting material is consumed, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base to obtain the free benzylamine.

Quantitative Data

The efficiency of the N-Boc protection of benzylamines is generally high, with yields often exceeding 90%. The following table summarizes representative yields for the synthesis of various N-Boc protected benzylamines.

EntryBenzylamine DerivativeReaction ConditionsYield (%)Reference
1Benzylamine(Boc)₂O, TEA, DCM, rt, 2h98Fictional, representative value
24-Methoxybenzylamine(Boc)₂O, NaOH, H₂O/Dioxane, rt, 3h95Fictional, representative value
34-Nitrobenzylamine(Boc)₂O, DIPEA, MeCN, rt, 4h92Fictional, representative value
42-Chlorobenzylamine(Boc)₂O, TEA, THF, rt, 2.5h96Fictional, representative value

Spectroscopic data are crucial for the characterization of N-Boc protected benzylamines. The following table provides typical spectroscopic data for N-Boc-benzylamine.

Spectroscopic DataN-Boc-benzylamine
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.25 (m, 5H, Ar-H), 5.05 (s, 1H, NH), 4.32 (d, J=5.6 Hz, 2H, CH₂), 1.48 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ 155.9, 139.0, 128.6, 127.5, 127.4, 79.5, 44.9, 28.4
IR (KBr, cm⁻¹) 3340 (N-H stretch), 1685 (C=O stretch), 1520, 1170

Applications in Drug Development

N-Boc protected benzylamines are ubiquitous intermediates in the synthesis of a wide range of pharmaceuticals. The Boc group's ability to mask the nucleophilicity and basicity of the benzylamine nitrogen is critical for achieving desired chemical transformations on other parts of the molecule without unwanted side reactions.

A logical workflow illustrating the role of N-Boc protected benzylamines in drug development is presented below.

drug_development_workflow cluster_drug_dev Role of N-Boc Benzylamines in Drug Synthesis start Starting Material (Substituted Benzylamine) protection N-Boc Protection start->protection intermediate N-Boc Protected Benzylamine Intermediate protection->intermediate modification Further Synthetic Modifications (e.g., coupling reactions, functional group transformations) intermediate->modification deprotection N-Boc Deprotection modification->deprotection final_product Active Pharmaceutical Ingredient (API) deprotection->final_product

Caption: Workflow of N-Boc benzylamine use in pharmaceutical synthesis.

One notable example of the application of an N-Boc protected benzylamine derivative is in the synthesis of certain kinase inhibitors. For instance, in the development of pyrotinib, a pan-ErbB receptor tyrosine kinase inhibitor, a chiral N-Boc protected amine fragment is a key building block.[1] The synthesis of darolutamide, a drug for non-metastatic castration-resistant prostate cancer, also involves the acid-mediated deprotection of a Boc group from a chiral amine intermediate.[1]

While N-Boc protected benzylamines are primarily synthetic intermediates and do not directly participate in signaling pathways, their precursor, the benzylamine moiety, is a common structural motif in many biologically active molecules that do interact with signaling pathways. The protection-deprotection strategy is what enables the efficient and controlled synthesis of these complex molecules.

Conclusion

The development of the Boc protecting group was a landmark achievement in organic chemistry, and its application to benzylamines has had a profound impact on the synthesis of complex molecules, particularly in the pharmaceutical industry. The ease of introduction and removal of the Boc group, coupled with its stability to a wide range of reaction conditions, makes N-Boc protected benzylamines invaluable intermediates. The detailed protocols and data presented in this guide are intended to provide researchers with a comprehensive resource for the effective utilization of these versatile building blocks in their synthetic endeavors. As the demand for novel and complex drug molecules continues to grow, the strategic use of protecting groups like Boc will remain a cornerstone of modern drug discovery and development.

References

N-Boc-2-bromobenzylamine stability and reactivity profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Reactivity of N-Boc-2-bromobenzylamine

Introduction

This compound, also known as tert-butyl (2-bromobenzyl)carbamate, is a bifunctional organic building block of significant interest to researchers, scientists, and drug development professionals. Its structure incorporates a benzylamine core protected with a tert-butyloxycarbonyl (Boc) group and substituted with a bromine atom at the ortho position of the benzene ring. This unique combination of a readily cleavable protecting group and a versatile reactive handle for cross-coupling reactions makes it a valuable intermediate in the synthesis of complex pharmaceutical agents and other fine chemicals.[1]

This guide provides a comprehensive overview of the stability and reactivity profile of this compound, supported by experimental protocols and data presented for clarity and practical application.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature, typically appearing as a white to brown crystalline powder.[2] A summary of its key properties is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 162356-90-3[3][4][5]
Molecular Formula C₁₂H₁₆BrNO₂[2][3][5]
Molecular Weight 286.17 g/mol [2][4][5]
Appearance White to Brown Solid[2]
Melting Point 50°C to 54°C[2]
Purity Typically ≥97%[2][4]
SMILES CC(C)(C)OC(=O)NCC1=CC=CC=C1Br[2][4]
InChI Key DFNZFCPEUDSNEO-UHFFFAOYSA-N[2][4]

Table 2: Spectroscopic Data for this compound

SpectroscopyCharacteristic FeaturesReference(s)
¹H NMR Signals for N-H protons appear between 0.5-5.0 ppm.[6] Protons on the carbon adjacent to the nitrogen (benzylic CH₂) typically appear around 2.3-3.0 ppm.[6] The tert-butyl group protons will show a singlet around 1.4 ppm. Aromatic protons will be present in the 7.0-7.6 ppm region.[6][7]
¹³C NMR Carbons directly attached to the nitrogen atom appear in the 10-65 ppm range.[6] The carbonyl carbon of the Boc group appears around 155 ppm. Aromatic carbons appear in the 120-140 ppm region.[6]
IR Spectroscopy Characteristic N-H stretching absorption is observed in the 3300-3500 cm⁻¹ range (typically a single sharp band for a secondary amine). A strong C=O stretching absorption for the carbamate carbonyl is present around 1680-1700 cm⁻¹.[3][8]
Mass Spectrometry The presence of a single nitrogen atom results in an odd-numbered molecular weight, consistent with the "nitrogen rule".[8][8]

Stability Profile

The stability of this compound is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group.

  • Stability to Bases and Nucleophiles: The Boc group is highly stable under basic and most nucleophilic conditions.[9][10] This robustness allows for selective reactions at other sites of a molecule without disturbing the protected amine.

  • Acid Lability: The defining characteristic of the Boc group is its instability under acidic conditions.[11][12] Deprotection is readily achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), as well as various Lewis acids.[9] This acid-lability is a cornerstone of its utility in orthogonal protection strategies.[12]

  • Thermal Stability: While generally stable at ambient temperatures, thermal deprotection of the Boc group can occur at elevated temperatures (e.g., refluxing in certain solvents or heating above 150°C).[11][13]

  • Storage: this compound is classified as a combustible solid.[4] It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Reactivity Profile

The reactivity of this compound can be divided into two main categories: reactions involving the N-Boc group and reactions involving the ortho-bromo substituent.

Reactivity of the N-Boc Group: Deprotection

The primary reaction of the N-Boc moiety is its removal to liberate the free amine. This is most commonly accomplished via acid-catalyzed hydrolysis.

Boc_Deprotection cluster_start This compound cluster_protonation Protonation cluster_cleavage Carbocation Formation cluster_decarboxylation Decarboxylation & Neutralization start R-NH-Boc protonated R-NH-Boc(H⁺) start->protonated  H⁺ (e.g., TFA, HCl)   carbocation [R-NH-COOH] + C(CH₃)₃⁺ protonated->carbocation  Cleavage   amine R-NH₃⁺ carbocation->amine  Decarboxylation   products CO₂ + Isobutylene carbocation->products

Caption: Acid-catalyzed deprotection of the N-Boc group.

Table 3: Common Conditions for N-Boc Deprotection

Reagent(s)Solvent(s)TemperatureNotesReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to RTVery common and efficient; typically 20-50% TFA in DCM.[9][13]
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate, Methanol0°C to RTOften used as a 4M solution in dioxane.[9][13]
Sulfuric Acid (H₂SO₄)tert-Butyl Acetate (t-BuOAc)RTEffective, but less common than TFA or HCl.[9]
Lewis Acids (e.g., ZnBr₂, BF₃·OEt₂)Dichloromethane (DCM)RTMilder alternatives for substrates sensitive to strong protic acids.[9][11]

Experimental Protocol: General Procedure for N-Boc Deprotection with TFA

  • Dissolve the this compound substrate in an appropriate solvent such as dichloromethane (DCM).[12]

  • Cool the solution to 0°C using an ice bath.

  • Add the acidic reagent (e.g., 5-10 equivalents of trifluoroacetic acid) dropwise.[13]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.[13]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.

  • The resulting amine salt can often be precipitated by adding a non-polar solvent like diethyl ether and isolated by filtration.[12] Alternatively, a basic aqueous workup can be performed to isolate the free amine.

Reactivity of the 2-Bromo Group: Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity order for aryl halides in these reactions is I > Br > Cl.[14]

Suzuki_Coupling pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add complex1 Ar-Pd(II)L₂(Br) oxidative_add->complex1 transmetal Transmetalation complex1->transmetal complex2 Ar-Pd(II)L₂(R') transmetal->complex2 reductive_elim Reductive Elimination complex2->reductive_elim reductive_elim->pd0 product Ar-R' reductive_elim->product arbr Ar-Br (this compound) arbr->oxidative_add boronic R'-B(OH)₂ boronic->transmetal  Base

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Table 4: Key Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand
Suzuki-Miyaura Organoboron Reagent (e.g., R-B(OH)₂)C-C (Aryl-Aryl, Aryl-Alkyl)Pd(PPh₃)₄, Pd(dppf)Cl₂
Buchwald-Hartwig Amine (R₂NH), AmideC-NPd₂(dba)₃ / XPhos, RuPhos, etc.
Heck AlkeneC-C (Aryl-Vinyl)Pd(OAc)₂, P(o-tol)₃
Sonogashira Terminal AlkyneC-C (Aryl-Alkynyl)Pd(PPh₃)₂Cl₂, CuI
Negishi Organozinc ReagentC-CPd(PPh₃)₄

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction flask, add this compound (1 equiv.), the boronic acid partner (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).[14]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvents (e.g., a mixture of 1,4-dioxane and water) via syringe.[14]

  • Heat the reaction mixture to the required temperature (typically 80-100°C) and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS.[14]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired coupled product.

Safety and Handling

This compound is associated with several hazards. Users should consult the Safety Data Sheet (SDS) before handling.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4][15]

  • Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. For handling fine powders, a dust mask (e.g., N95) is recommended.[4]

  • Shipping: It is classified as an environmentally hazardous substance, solid, N.O.S. (UN3077, Hazard Class 9).[2]

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its stability profile is characterized by a robust Boc-protecting group that is stable to a wide range of non-acidic conditions, allowing for selective manipulation of the aryl bromide moiety. The reactivity of the compound is dual-faceted: the Boc group can be easily removed under acidic conditions to unmask the primary amine, while the bromo substituent provides a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions. This predictable and orthogonal reactivity makes this compound an essential tool for the construction of complex molecular architectures in pharmaceutical and materials science research.

References

Methodological & Application

Application Notes and Protocols for N-Boc-2-bromobenzylamine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This methodology is particularly valuable in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3][] This document provides detailed application notes and protocols for the Suzuki coupling of N-Boc-2-bromobenzylamine with various arylboronic acids. The resulting N-Boc-2-arylbenzylamine derivatives are important intermediates in the synthesis of a variety of therapeutic agents, including potent and selective enzyme inhibitors.[3] The N-Boc protecting group offers stability during the coupling reaction and can be readily removed under acidic conditions, providing a versatile handle for further synthetic transformations.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium catalyst in a catalytic cycle that consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially when dealing with sterically hindered substrates like ortho-substituted aryl bromides.[6][7]

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from established protocols for similar sterically hindered ortho-substituted aryl bromides.[1][6][7]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (10:1)10012Good to Excellent
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.0)Toluene11016Good to Excellent
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)DMF/H₂O (8:1)9024Moderate to Good
43-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.0)2-MeTHF8018Good
52-Methylphenylboronic acidPd(OAc)₂ (3)XPhos (6)K₃PO₄ (2.5)Dioxane10024Moderate

Yields are approximate and based on reactions with analogous sterically hindered substrates. Optimization for each specific substrate is recommended.[6][7]

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or 2-MeTHF)

  • Degassed water (if using an aqueous system)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. If an aqueous system is used, add the degassed water at this stage.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x volume). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-2-arylbenzylamine.

Mandatory Visualizations

Suzuki_Coupling_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Pd(II)_Intermediate R-Pd(II)(X)L₂ Pd(0)L2->Pd(II)_Intermediate Oxidative Addition Oxidative_Addition R-X (this compound) Oxidative_Addition->Pd(II)_Intermediate Diaryl_Pd(II) R-Pd(II)(Ar)L₂ Pd(II)_Intermediate->Diaryl_Pd(II) Transmetalation Transmetalation Ar-B(OH)₂ Base Transmetalation->Diaryl_Pd(II) Diaryl_Pd(II)->Pd(0)L2 Reductive Elimination Product R-Ar (N-Boc-2-arylbenzylamine) Diaryl_Pd(II)->Product Product Formation Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis Reactants Combine Reactants: - this compound - Arylboronic acid - Base Catalyst Add Catalyst System: - Palladium Source - Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for the Suzuki coupling reaction.

Applications in Drug Discovery

N-arylbenzylamine scaffolds are prevalent in a wide range of biologically active compounds and are of significant interest to the pharmaceutical industry.[3] The products derived from the Suzuki coupling of this compound serve as versatile intermediates for the synthesis of:

  • Enzyme Inhibitors: Substituted aryl benzylamines have been identified as potent and selective inhibitors of various enzymes, such as 17β-hydroxysteroid dehydrogenase type 3, which is a target for prostate cancer therapy.[3]

  • Receptor Ligands: The diarylmethylamine core is present in numerous drugs targeting G-protein coupled receptors.

  • Antimicrobial and Antifungal Agents: The N-aryl-N-benzylamine motif has been explored for the development of new antifungal and antimicrobial compounds.[8]

The ability to readily diversify the aryl group at the 2-position of the benzylamine through the Suzuki coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[]

References

Application Notes and Protocols for Buchwald-Hartwig Amination: Intramolecular Cyclization of N-Boc-2-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[3][4] A significant application of this methodology is in the intramolecular synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds.[5]

This document provides detailed application notes and protocols for the intramolecular Buchwald-Hartwig amination of N-Boc-2-bromobenzylamine to synthesize N-Boc-protected isoindolinone, a valuable synthetic intermediate. The reaction proceeds via a palladium-catalyzed cyclization, forming a new C-N bond within the molecule.

Data Presentation: Reaction Conditions for Analogous Intramolecular Cyclizations

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃DMA1002495
Pd-PVP NPs-K₂CO₃H₂O:DMA (1:1)1002495
Pd(OAc)₂P(o-tol)₃Cs₂CO₃Toluene11024High

Experimental Protocols

This section outlines a representative protocol for the intramolecular Buchwald-Hartwig amination of this compound. The conditions are based on established procedures for similar intramolecular C-N bond formations. Optimization may be required to achieve the highest yields for this specific substrate.

Materials and Reagents:
  • This compound

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Reagents for workup and purification (e.g., Diethyl ether, Ethyl acetate, Brine, Anhydrous magnesium sulfate, Silica gel)

Reaction Setup and Procedure:
  • Preparation of the Reaction Vessel: A dry Schlenk flask or reaction vial is charged with a magnetic stir bar. The vessel is then flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen). This process is repeated three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • To the reaction vessel, add this compound (1.0 equiv).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

    • Add the base (e.g., NaOtBu, 1.5-2.0 equiv).

    • The vessel is briefly evacuated and backfilled with inert gas.

  • Addition of Solvent: Anhydrous solvent (e.g., Toluene) is added via syringe. The reaction mixture is typically set to a concentration of 0.1-0.5 M.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Workup:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • The organic layer is washed with water and brine.

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-protected isoindolinone.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdAmido Ar-Pd(II)-NR'R''(L_n) AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Start Ar-X Start->OxAdd Amine H-NR'R'' + Base Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Intramolecular Buchwald-Hartwig Aminationdot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification A Dry Glassware under Vacuum and Backfill with Inert Gas B Add this compound, Pd Catalyst, Ligand, and Base A->B C Add Anhydrous Solvent B->C D Heat Reaction Mixture with Stirring C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Cool to Room Temperature and Dilute with Organic Solvent E->F G Wash with Water and Brine F->G H Dry, Filter, and Concentrate G->H I Purify by Flash Column Chromatography H->I Product Isolated Product: N-Boc-isoindolinone I->Product

References

Application Notes: N-Boc Deprotection Methods for 2-Bromobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under various conditions and the relative ease of its removal.[1][2][3] For substrates such as 2-bromobenzylamine derivatives, which are common intermediates in pharmaceutical and materials science, efficient and selective deprotection of the N-Boc group is a critical step. The choice of deprotection method is contingent on the overall molecular structure, particularly the presence of other sensitive functional groups.[1][4] This document provides a detailed overview of common and alternative methods for N-Boc deprotection, with specific protocols relevant to researchers, scientists, and drug development professionals.

Overview of N-Boc Deprotection Strategies

The removal of the N-Boc group is typically accomplished through acid-mediated hydrolysis.[5] However, concerns over the harshness of strong acids on sensitive substrates have led to the development of milder acidic, thermal, and other alternative methods.[1][6]

  • Acidic Deprotection : This is the most traditional approach, involving strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) that readily cleave the carbamate.[7][8] Milder acidic conditions using reagents like p-toluenesulfonic acid (pTSA) or aqueous phosphoric acid can be employed for more delicate molecules.[4][6]

  • Thermal Deprotection : This method involves heating the N-Boc protected amine, often in a suitable solvent such as water, methanol, or 2,2,2-trifluoroethanol (TFE).[4][9] It is considered a "green" chemistry approach as it can often be performed without any added reagents.[9][10] Continuous flow and microwave-assisted thermal methods can accelerate the process significantly.[11][12][13]

  • Alternative Mild Methods : For highly sensitive substrates, various other methods have been developed. These include the use of Lewis acids (e.g., ZnBr₂, TMSI), or reagents like oxalyl chloride in methanol, which can effect deprotection at room temperature.[2][4][14]

Logical Workflow for N-Boc Deprotection

The general experimental workflow for the deprotection of an N-Boc protected amine involves the reaction, monitoring, work-up, and purification of the final product.

G cluster_0 cluster_1 A N-Boc Protected 2-Bromobenzylamine B Select Deprotection Method (Acidic, Thermal, etc.) A->B C Reaction Setup (Solvent, Temp, Time) B->C D Monitor Reaction (TLC, LC-MS) C->D E Aqueous Work-up & Extraction D->E F Purification (Chromatography, etc.) E->F G Purified 2-Bromobenzylamine F->G G A Start: N-Boc Protected 2-Bromobenzylamine Derivative B Is the substrate acid-sensitive? A->B C Is the substrate thermally stable? B->C Yes D Use Strong Acid (TFA or HCl) B->D No F Use Thermal Method: - Boiling Water - High Temp. Solvent (MeOH, TFE) C->F Yes G Consider Alternative Mild Methods (See Node E) C->G No E Use Mild Conditions: - Oxalyl Chloride/MeOH - Lewis Acids (ZnBr₂) - Milder Acids (pTSA) G->E

References

N-Boc-2-bromobenzylamine: A Versatile Precursor for the Synthesis of Isoindolinone-Based Kinase Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

N-Boc-2-bromobenzylamine has emerged as a critical starting material in medicinal chemistry, providing a versatile scaffold for the synthesis of a variety of therapeutic agents. Its unique structure, featuring a bromine atom for cross-coupling reactions and a Boc-protected amine, makes it an ideal precursor for the construction of complex heterocyclic systems, particularly isoindolinone derivatives known for their potent kinase inhibitory activity. This application note provides detailed protocols and data for the synthesis of isoindolinone-based kinase inhibitors using this compound, targeting researchers, scientists, and drug development professionals.

The isoindolinone core is a prevalent motif in numerous biologically active compounds, and its synthesis from readily available precursors is of significant interest in pharmaceutical development. The strategic placement of the bromo and aminomethyl functionalities on the this compound backbone allows for a convergent synthetic approach, typically involving a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization.

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a multitude of diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. Isoindolinone derivatives have shown significant promise as inhibitors of various kinases by targeting the ATP-binding site.

A key synthetic strategy involves the Suzuki-Miyaura cross-coupling of this compound with an appropriate boronic acid to introduce diversity at what will become the 3-position of the isoindolinone ring. Subsequent deprotection of the Boc group and intramolecular cyclization, often facilitated by an oxidant, leads to the formation of the desired isoindolinone scaffold.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 3-aryl-isoindolinone derivatives from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This procedure details the palladium-catalyzed coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add this compound, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection and Oxidative Cyclization to form Isoindolinone

This protocol describes the removal of the Boc protecting group and the subsequent intramolecular cyclization to yield the isoindolinone core.

Materials:

  • N-Boc-2-aryl-benzylamine (from Protocol 1) (1.0 equiv)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Oxidizing agent (e.g., Manganese dioxide, MnO₂) (5.0 equiv)

  • Solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • Deprotection:

    • Dissolve the N-Boc-2-aryl-benzylamine in DCM.

    • Add TFA (10 equiv) or an excess of 4M HCl in dioxane and stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure.

  • Oxidative Cyclization:

    • Dissolve the resulting crude amine salt in a suitable solvent like DCM or toluene.

    • Add the oxidizing agent (e.g., MnO₂) and stir the mixture at room temperature or with gentle heating until the cyclization is complete (monitored by TLC or LC-MS).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the oxidant.

    • Concentrate the filtrate and purify the crude isoindolinone by flash column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Actual yields may vary depending on the specific substrates and reaction conditions used.

StepStarting MaterialProductTypical Yield (%)
Suzuki-Miyaura Coupling This compoundN-Boc-2-aryl-benzylamine70-90
Deprotection & Cyclization N-Boc-2-aryl-benzylamine3-Aryl-isoindolinone60-85

Visualizing the Synthetic and Signaling Pathways

To further illustrate the application of this compound in medicinal chemistry, the following diagrams depict the general synthetic workflow and a representative signaling pathway that can be targeted by the resulting kinase inhibitors.

G Synthetic Workflow for Isoindolinone Kinase Inhibitors A This compound C Suzuki-Miyaura Coupling (Pd-catalyzed) A->C B Arylboronic Acid B->C D N-Boc-2-aryl-benzylamine C->D E Boc Deprotection (Acidic Conditions) D->E F 2-Aryl-benzylamine E->F G Oxidative Cyclization (e.g., MnO2) F->G H 3-Aryl-isoindolinone (Kinase Inhibitor) G->H

Caption: Synthetic workflow from this compound to a 3-aryl-isoindolinone kinase inhibitor.

G Simplified Kinase Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Transcription Gene Transcription (Proliferation, Survival) Phospho_Substrate->Transcription Inhibitor Isoindolinone Inhibitor Inhibitor->Kinase_B Inhibits

Caption: Inhibition of a kinase signaling pathway by an isoindolinone derivative.

Conclusion

This compound serves as a valuable and versatile precursor in the field of medicinal chemistry. Its application in the synthesis of isoindolinone-based kinase inhibitors highlights its importance in the development of novel therapeutics. The provided protocols and data offer a foundational guide for researchers to explore the synthesis of diverse libraries of bioactive molecules from this key starting material. The continued exploration of reactions involving this compound is expected to yield further advancements in drug discovery.

Experimental procedure for N-Boc protection of 2-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Boc Protection of 2-Bromobenzylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The protection of amine functional groups is a critical strategy in multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1] The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in various reaction conditions and its facile cleavage under mild acidic conditions.[1][2][3] This application note provides a detailed experimental procedure for the N-Boc protection of 2-bromobenzylamine using di-tert-butyl dicarbonate (Boc₂O), yielding tert-butyl (2-bromobenzyl)carbamate, a valuable intermediate in medicinal chemistry.

Reaction Scheme:

Experimental Protocol

This protocol details a standard laboratory procedure for the N-Boc protection of 2-bromobenzylamine.

Materials and Reagents:

  • 2-Bromobenzylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF).

    • Add triethylamine (TEA) (1.2-1.5 equiv) to the solution. Stir the mixture at room temperature for 5 minutes.[4]

  • Reaction Execution:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • To the cooled, stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv) portion-wise over 5-10 minutes.

    • Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring overnight (or for 4-16 hours).[5][6]

  • Reaction Monitoring:

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[1][5]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.[4]

    • Redissolve the residue in ethyl acetate (EtOAc).

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ solution (to neutralize), and brine.[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[6][7]

  • Purification and Isolation:

    • Filter off the drying agent and concentrate the organic layer in vacuo to yield the crude product.[4]

    • If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[4]

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl (2-bromobenzyl)carbamate as a solid or oil.

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the N-Boc protection of 2-bromobenzylamine.

ParameterValue/ConditionNotes
Substrate 2-Bromobenzylamine1.0 equivalent
Reagent Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.5 equivalents
Base Triethylamine (TEA)1.2 - 3.0 equivalents[4][5]
Solvent Tetrahydrofuran (THF)Sufficient to dissolve substrate
Temperature 0 °C to Room TemperatureInitial cooling improves selectivity
Reaction Time 6 - 18 hoursMonitor by TLC[4][5]
Typical Yield >90%Yield is dependent on purification

Visualized Experimental Workflow

The following diagram illustrates the key steps in the N-Boc protection protocol.

experimental_workflow cluster_0 Reaction Phase cluster_1 Isolation Phase cluster_2 Purification Phase setup Reaction Setup dissolve 1. Dissolve 2-bromobenzylamine and TEA in THF cool 2. Cool mixture to 0°C dissolve->cool reaction Reaction add_boc 3. Add Boc₂O portion-wise stir 4. Stir at 0°C, then warm to RT and stir overnight add_boc->stir workup Work-up concentrate1 5. Concentrate in vacuo extract 6. Redissolve in EtOAc and perform aqueous washes (HCl, NaHCO₃, Brine) concentrate1->extract dry 7. Dry organic layer (Na₂SO₄) extract->dry purification Purification concentrate2 8. Filter and concentrate chromatography 9. Purify by flash column chromatography (if needed) concentrate2->chromatography product Final Product: tert-Butyl (2-bromobenzyl)carbamate chromatography->product

Caption: Workflow for the N-Boc protection of 2-bromobenzylamine.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 2-Bromobenzylamine is a corrosive and lachrymatory substance. Avoid inhalation and contact with skin and eyes.

  • Triethylamine is a flammable and corrosive liquid.

  • Di-tert-butyl dicarbonate can cause skin and eye irritation.

  • Handle all organic solvents with care, as they are flammable.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-Boc-2-bromobenzylamine with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of N-Boc-2-bromobenzylamine with a variety of boronic acids. This reaction is a powerful tool for the synthesis of N-Boc-2-arylbenzylamines, which are valuable intermediates in the discovery and development of novel therapeutics.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids. The N-Boc-2-arylbenzylamine scaffold is a key structural motif in many biologically active molecules, and its synthesis via the Suzuki-Miyaura coupling of this compound offers a versatile and efficient route to access a wide range of derivatives for structure-activity relationship (SAR) studies.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biaryl product (N-Boc-2-arylbenzylamine), regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Data Presentation: Reaction of this compound with Various Boronic Acids

The following table summarizes the results of the Suzuki-Miyaura coupling reaction between this compound and a selection of arylboronic acids under typical reaction conditions.

EntryBoronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidN-Boc-2-(phenyl)benzylaminePd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012[Data not available in cited literature]
24-Methoxyphenylboronic acidN-Boc-2-(4-methoxyphenyl)benzylaminePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8016[Data not available in cited literature]
33-Chlorophenylboronic acidN-Boc-2-(3-chlorophenyl)benzylaminePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1008[Data not available in cited literature]
44-Pyridylboronic acidN-Boc-2-(4-pyridyl)benzylaminePd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane11018[Data not available in cited literature]
52-Thiopheneboronic acidN-Boc-2-(2-thiophenyl)benzylaminePd(dppf)Cl₂K₂CO₃Dimethoxyethane802[Data not available in cited literature][1]

Note: While general conditions for Suzuki-Miyaura reactions are well-established, specific yield data for the reaction of this compound with the listed boronic acids were not available in the searched literature. The conditions provided are based on analogous reactions and serve as a starting point for optimization.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, Dimethoxyethane), often with water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask or round-bottom flask equipped with a condenser and magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if necessary).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-2-arylbenzylamine.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' (Product) RedElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Base - Catalyst & Ligand - Solvent start->setup inert Inert Atmosphere (Argon/Nitrogen) setup->inert heating Heating and Stirring inert->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Product: N-Boc-2-arylbenzylamine purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Development

The N-Boc-2-arylbenzylamine core is a privileged scaffold in medicinal chemistry. The Suzuki-Miyaura coupling provides a robust platform for the synthesis of libraries of these compounds, which can be screened for a variety of biological activities. The diversity of commercially available boronic acids allows for the systematic exploration of the chemical space around the 2-position of the benzylamine, which is crucial for optimizing properties such as potency, selectivity, and pharmacokinetic profiles.

The resulting 2-arylbenzylamine derivatives, after deprotection of the Boc group, can serve as key intermediates in the synthesis of more complex drug candidates. These molecules have been investigated for a range of therapeutic targets, including but not limited to:

  • Enzyme Inhibitors: The biaryl structure can mimic the binding of endogenous ligands to the active sites of enzymes.

  • Receptor Modulators: The conformational flexibility of the diarylmethane core can be tailored to achieve specific interactions with G-protein coupled receptors (GPCRs) and other receptor families.

  • Anticancer Agents: Many compounds containing the 2-arylbenzylamine motif have demonstrated antiproliferative activity against various cancer cell lines.

The ability to rapidly generate a diverse set of analogues using the described Suzuki-Miyaura protocol significantly accelerates the hit-to-lead and lead optimization phases of drug discovery.[2]

References

Troubleshooting & Optimization

Common side reactions with N-Boc-2-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-2-bromobenzylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The most prevalent side reactions are hydrodehalogenation, where the bromine atom is replaced by a hydrogen, and homocoupling, which results in the dimerization of the starting material. These are common issues in palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Q2: Under what conditions is the N-Boc protecting group unstable?

A2: The N-Boc group is sensitive to acidic conditions and can be prematurely cleaved. Strong acids or prolonged exposure to even mild acids should be avoided if the protecting group needs to be retained. High temperatures can also lead to the loss of the Boc group.

Q3: Can this compound undergo intramolecular cyclization?

A3: Yes, intramolecular cyclization is a potential side reaction, particularly under conditions that generate a carbanion or an organometallic intermediate at the benzylic position. This can lead to the formation of isoindolinone derivatives, especially in reactions involving strong bases or carbonylation.[1]

Q4: What is hydrodehalogenation and how can I minimize it?

A4: Hydrodehalogenation is the replacement of the bromine atom with a hydrogen, leading to the formation of N-Boc-benzylamine. This can be a significant side reaction in palladium-catalyzed couplings.[2][3] To minimize it, ensure your reaction is performed under an inert atmosphere, use high-purity reagents and solvents, and optimize the palladium catalyst and ligand system.

Troubleshooting Guides

Issue 1: Formation of N-Boc-benzylamine (Hydrodehalogenation) in Cross-Coupling Reactions

Symptom: Presence of a significant amount of a byproduct with a mass corresponding to N-Boc-benzylamine in your crude reaction mixture.

Possible CauseSolutionExperimental Protocol
Presence of a hydrogen source (e.g., water, alcohol, or hydride impurities) Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware.Anhydrous Reaction Setup: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the apparatus while hot under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents, and add reagents via syringe through a septum.
Suboptimal catalyst or ligand choice Screen different palladium catalysts and phosphine ligands. Electron-rich and bulky ligands can sometimes suppress hydrodehalogenation.Catalyst/Ligand Screening: Set up small-scale parallel reactions with different catalyst systems (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with ligands like XPhos, SPhos). Monitor the reactions by TLC or LC-MS to identify the system that minimizes the hydrodehalogenation product.
Inefficient oxidative addition or reductive elimination Adjust reaction temperature and time. Slower, lower-temperature reactions may favor the desired coupling over hydrodehalogenation.Temperature Optimization: Run the reaction at a lower temperature for a longer period. For example, if the reaction is typically run at 100 °C, try running it at 80 °C and monitor the progress over 24-48 hours.
Issue 2: Dimerization of Starting Material (Homocoupling)

Symptom: A significant byproduct with a mass corresponding to the dimer of this compound is observed.

Possible CauseSolutionExperimental Protocol
Slow transmetalation in Suzuki or Sonogashira reactions Ensure the base is effective and the boronic acid/ester or alkyne is of high quality. The choice of base can be critical in facilitating the transmetalation step.Base and Reagent Optimization: For Suzuki reactions, ensure your boronic acid is pure and not degraded. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For Sonogashira reactions, ensure the copper co-catalyst is active and the amine base is appropriate.
Presence of oxygen Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas.Degassing Procedure: Subject the reaction mixture (before adding the palladium catalyst) to three cycles of vacuum-backfill with an inert gas (argon or nitrogen). Alternatively, bubble inert gas through the solvent for 20-30 minutes prior to use.
Issue 3: Premature Cleavage of the N-Boc Group

Symptom: Formation of 2-bromobenzylamine or its derivatives as byproducts.

Possible CauseSolutionExperimental Protocol
Acidic reaction conditions Avoid acidic reagents or solvents. If an acidic component is necessary, consider a different protecting group strategy.Neutral or Basic Conditions: Use non-acidic conditions where possible. If an acid is required for a subsequent step, perform a workup to isolate the Boc-protected intermediate before proceeding.
High reaction temperatures Run the reaction at the lowest effective temperature. Monitor for Boc group stability at elevated temperatures.Thermal Stability Test: Before running the full-scale reaction, heat a small sample of this compound in the reaction solvent at the intended temperature and monitor for decomposition by TLC or LC-MS over time.

Summary of Potential Side Products

Side Product NameChemical StructureCommon Reaction Type
N-Boc-benzylamineC₁₂H₁₇NO₂Palladium-catalyzed cross-coupling
1,1'-(Ethane-1,2-diyl)bis(2-((tert-butoxycarbonyl)aminomethyl)benzene)C₂₆H₃₆N₂O₄Homocoupling Reactions
2-BromobenzylamineC₇H₈BrNReactions with acidic conditions or high temperatures
IsoindolinoneC₈H₇NOIntramolecular cyclization

Experimental Protocols

General Protocol for a Suzuki Coupling Reaction:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., dioxane/water mixture).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions cluster_troubleshooting Identify Side Product cluster_solutions Implement Solutions start Reaction with this compound check_product Analyze Crude Product (LC-MS, NMR) start->check_product desired_product Desired Product Formed check_product->desired_product Clean Reaction side_reaction Side Product(s) Detected check_product->side_reaction Byproducts Present hydrodehalogenation Hydrodehalogenation Product (N-Boc-benzylamine) side_reaction->hydrodehalogenation Mass = -Br +H homocoupling Homocoupling Product (Dimer) side_reaction->homocoupling Mass = Dimer deprotection Deprotection Product (2-Bromobenzylamine) side_reaction->deprotection Mass = -Boc cyclization Cyclization Product (Isoindolinone) side_reaction->cyclization Unexpected Isomer sol_hydro Use Anhydrous Conditions Optimize Catalyst/Ligand Lower Temperature hydrodehalogenation->sol_hydro sol_homo Degas Thoroughly Check Reagent Quality Optimize Base homocoupling->sol_homo sol_deprot Avoid Acid Lower Temperature deprotection->sol_deprot sol_cyclo Modify Base/Solvent Lower Temperature cyclization->sol_cyclo

Caption: A logical workflow for troubleshooting common side reactions.

Reaction_Pathways Common Reaction Pathways and Side Reactions cluster_desired Desired Reactions cluster_side Side Reactions start This compound cross_coupling Cross-Coupling Product (e.g., Suzuki, Buchwald-Hartwig) start->cross_coupling Pd Catalyst, Coupling Partner, Base hydrodehalogenation Hydrodehalogenation (N-Boc-benzylamine) start->hydrodehalogenation [H] source homocoupling Homocoupling (Dimer) start->homocoupling O₂, Slow Transmetalation deprotection Deprotection (2-Bromobenzylamine) start->deprotection Acid or High Temp. cyclization Intramolecular Cyclization (Isoindolinone) start->cyclization Strong Base or CO

Caption: Potential reaction pathways from this compound.

References

Technical Support Center: Purification of N-Boc-2-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Boc-2-bromobenzylamine by column chromatography. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a good starting solvent system for the column chromatography of this compound?

A common and effective solvent system for the purification of moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. A good starting point for developing the elution method is to find a solvent mixture that gives the target compound an Rf (retardation factor) of approximately 0.2-0.4 on a TLC plate. For this compound, a starting solvent system of 10-20% ethyl acetate in hexanes is recommended.

Q2: My compound is not moving off the baseline on the TLC plate, even with 50% ethyl acetate in hexanes. What should I do?

If this compound is not moving from the origin on the TLC plate, the eluent is not polar enough. You can try switching to a more polar solvent system. A mixture of dichloromethane (DCM) and methanol is a good alternative. Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase the proportion of methanol.

Q3: The separation between my product and an impurity is very poor. How can I improve the resolution?

Poor separation can be addressed in several ways:

  • Optimize the Solvent System: A shallow gradient elution can significantly improve separation. Start with a low polarity mobile phase and gradually increase the polarity. For instance, begin with 5% ethyl acetate in hexanes and slowly increase to 25% over several column volumes.

  • Column Dimensions: Use a longer and narrower column to increase the surface area of the stationary phase, which can lead to better separation.

  • Flow Rate: A slower flow rate allows more time for the equilibrium between the stationary and mobile phases, often resulting in better resolution.

  • Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.

Q4: My purified product seems to have decomposed on the column. How can I prevent this?

N-Boc protected amines can sometimes be sensitive to the acidic nature of standard silica gel, which can lead to the cleavage of the Boc group.

  • Neutralized Silica Gel: Consider using silica gel that has been neutralized by washing with a dilute solution of a non-nucleophilic base like triethylamine (typically 1-2% in the eluent) and then re-equilibrating with the mobile phase.

  • Alternative Stationary Phases: For highly sensitive compounds, alternative stationary phases like alumina (neutral or basic) or Florisil can be used.

  • Speed: Minimize the time the compound spends on the column by using flash chromatography with optimized flow rates.

Q5: The compound is eluting with a "tailing" peak shape. What causes this and how can I fix it?

Peak tailing for aromatic amines can occur due to interactions between the amine functionality and acidic silanol groups on the surface of the silica gel.

  • Addition of a Basic Modifier: Adding a small amount of a volatile base like triethylamine (0.1-1%) or ammonia to the mobile phase can help to saturate the acidic sites on the silica gel and improve the peak shape.

  • Use of End-Capped Silica: Using end-capped silica gel, where the free silanol groups are derivatized, can also minimize these interactions.

Data Presentation

The following tables provide typical parameters for the purification of this compound. Note that these are starting points and may require optimization based on the specific crude mixture.

Table 1: TLC and Column Chromatography Parameters

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard grade for flash chromatography.
Mobile Phase Ethyl Acetate / HexanesA gradient elution is often most effective.
Starting Gradient 5-10% Ethyl Acetate in HexanesAdjust based on initial TLC analysis.
Target TLC Rf 0.2 - 0.4In the collection solvent system.
Sample Loading 1:50 to 1:100 (Crude:Silica w/w)Higher ratios for difficult separations.

Table 2: Troubleshooting Guide

IssuePotential CauseRecommended Solution
Product does not elute Insufficiently polar eluentIncrease the polarity of the mobile phase (e.g., increase % of ethyl acetate or switch to DCM/methanol).
Poor Separation Inappropriate solvent system; Column overloadingOptimize the solvent system with a shallow gradient; Reduce the amount of sample loaded.
Product Decomposition Acidic silica gelUse neutralized silica gel or add a basic modifier (e.g., triethylamine) to the eluent.
Peak Tailing Interaction with silanol groupsAdd a basic modifier to the eluent (0.1-1% triethylamine).
Cracked Column Bed Improper packingRepack the column carefully, ensuring a uniform and compact bed.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the desired mobile phase (e.g., 20% ethyl acetate in hexanes).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Rf Calculation: Calculate the Rf value for the product spot (distance traveled by the spot / distance traveled by the solvent front). Adjust the solvent system to achieve an Rf of 0.2-0.4 for the product.

Protocol 2: Flash Column Chromatography
  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

  • Fraction Collection:

    • Collect fractions in test tubes or vials.

    • Monitor the composition of the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude Crude this compound tlc TLC Analysis to Determine Eluent crude->tlc Optimize packing Column Packing with Silica Gel tlc->packing Select Eluent loading Sample Loading (Wet or Dry) packing->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection fraction_tlc TLC Analysis of Fractions collection->fraction_tlc pooling Pooling of Pure Fractions fraction_tlc->pooling Identify Pure evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_separation Separation Issues cluster_stability Product Stability cluster_solutions Solutions start Problem Encountered poor_sep Poor Separation start->poor_sep no_elution Product Not Eluting start->no_elution tailing Peak Tailing start->tailing decomposition Product Decomposition start->decomposition sol_gradient Optimize Gradient poor_sep->sol_gradient sol_loading Reduce Sample Load poor_sep->sol_loading sol_polarity Increase Eluent Polarity no_elution->sol_polarity sol_base Add Basic Modifier (e.g., TEA) tailing->sol_base decomposition->sol_base sol_neutral_silica Use Neutralized Silica decomposition->sol_neutral_silica

Caption: Troubleshooting decision tree for common column chromatography issues.

Improving the stability of N-Boc-2-bromobenzylamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of N-Boc-2-bromobenzylamine in solution.

Troubleshooting Unstable Solutions

This section addresses common issues encountered during the handling and use of this compound solutions, providing potential causes and actionable solutions.

Issue 1: Gradual loss of purity over time in a stored solution.

  • Potential Cause 1: Acid-catalyzed deprotection of the Boc group. The tert-butyloxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[1] Trace amounts of acidic impurities in the solvent or introduced from the atmosphere can lead to the slow degradation of this compound into 2-bromobenzylamine.

    • Solution:

      • Use high-purity, anhydrous, and non-acidic solvents.

      • Store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of acidic atmospheric gases.

      • If the experimental conditions allow, consider adding a non-nucleophilic, sterically hindered base (e.g., proton sponge) in a minute amount to neutralize any trace acidity.

  • Potential Cause 2: Oxidation of the benzylamine moiety. Benzylamines can be susceptible to oxidation, especially when exposed to air (oxygen).[2] This can lead to the formation of corresponding imines, which can further degrade to 2-bromobenzaldehyde and other impurities.

    • Solution:

      • Degas solvents before use to remove dissolved oxygen.

      • Store solutions under an inert atmosphere.

      • Avoid prolonged exposure of the solution to air during experimental setup.

  • Potential Cause 3: Photodegradation. Brominated aromatic compounds can be sensitive to light, particularly UV radiation, which can induce cleavage of the carbon-bromine bond.

    • Solution:

      • Store solutions in amber-colored vials or wrap containers with aluminum foil to protect from light.

      • Minimize exposure to direct light during experiments.

Issue 2: Rapid degradation observed during an experimental reaction.

  • Potential Cause 1: Incompatible reaction conditions. The reaction medium may be acidic, leading to rapid deprotection of the Boc group.

    • Solution:

      • Buffer the reaction mixture to maintain a neutral or slightly basic pH, if compatible with the desired transformation.

      • If acidic conditions are required for the reaction, this compound may not be a suitable starting material. Consider alternative protecting groups stable to acid.

  • Potential Cause 2: Elevated temperatures. Although the Boc group is relatively thermally stable, prolonged exposure to high temperatures can cause thermolytic cleavage.

    • Solution:

      • Conduct the reaction at the lowest effective temperature.

      • If high temperatures are necessary, minimize the reaction time.

  • Potential Cause 3: Presence of strong nucleophiles or bases. While the Boc group is generally stable to most bases, very strong basic conditions might lead to side reactions, although deprotection is less common than with acid.

    • Solution:

      • Use the mildest basic conditions necessary for the reaction.

      • Evaluate the compatibility of the chosen base with the Boc protecting group in a preliminary small-scale experiment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound?

A1: For optimal stability, a stock solution of this compound should be stored at low temperature (2-8 °C), protected from light (in an amber vial), and under an inert atmosphere (argon or nitrogen). The choice of solvent is critical; high-purity, anhydrous, and non-acidic aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are recommended.

Q2: How can I monitor the degradation of my this compound solution?

A2: The stability of the solution can be monitored using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and effective way to assess the purity of the compound and quantify the formation of degradation products.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of degradation products. For instance, the disappearance of the characteristic tert-butyl signal of the Boc group and the appearance of new aromatic and methylene signals would indicate deprotection.[4]

Q3: What are the primary degradation products of this compound?

A3: The two most likely degradation pathways are:

  • Acid-catalyzed deprotection: This results in the formation of 2-bromobenzylamine and isobutylene/tert-butanol and carbon dioxide.

  • Oxidation: This leads to the formation of the corresponding imine, which can further hydrolyze to 2-bromobenzaldehyde.

Q4: Is this compound stable in protic solvents like methanol or ethanol?

A4: While the Boc group is generally stable in neutral protic solvents, these solvents are more likely to contain acidic impurities or facilitate proton transfer, which can lead to slow deprotection over time. For long-term storage, aprotic solvents are preferred. If a protic solvent must be used in a reaction, it should be of the highest purity and used fresh.

Quantitative Stability Data

Due to the lack of publicly available, specific quantitative stability data for this compound, the following tables present illustrative data based on the known chemical properties of N-Boc protected amines and haloaromatic compounds. This data should be used as a guideline for designing experiments and not as a substitute for in-house stability studies.

Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C) over 4 Weeks (Stored in Amber Vials under Air)

SolventPurity after 1 Week (%)Purity after 2 Weeks (%)Purity after 4 Weeks (%)Major Degradation Product(s)
Dichloromethane (DCM)99.599.098.02-bromobenzylamine
Tetrahydrofuran (THF)99.298.597.02-bromobenzylamine, Oxidation byproducts
Acetonitrile (ACN)99.098.096.52-bromobenzylamine
Methanol (MeOH)98.597.094.02-bromobenzylamine
Water (pH 7)98.096.092.02-bromobenzylamine

Table 2: Illustrative Effect of pH on the Stability of this compound in an Aqueous/Acetonitrile (1:1) Solution at Room Temperature (25°C) over 24 Hours

pHPurity after 24 hours (%)Major Degradation Product(s)
3< 102-bromobenzylamine
5852-bromobenzylamine
7> 99-
9> 99-

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound in Solution

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

    • Use high-purity, anhydrous solvents.

    • If investigating the effect of pH, use appropriate buffers.

  • Storage Conditions:

    • Aliquot the stock solution into several amber HPLC vials.

    • For studies investigating the effect of atmosphere, purge some vials with an inert gas (argon or nitrogen) before sealing.

    • Store the vials under the desired temperature and light conditions.

  • Time Points:

    • Establish a schedule for analysis (e.g., T=0, 1 day, 3 days, 1 week, 2 weeks, 4 weeks).

  • Analysis:

    • At each time point, analyze one vial from each storage condition by RP-HPLC with UV detection.

    • Calculate the percentage purity of this compound relative to the T=0 sample.

    • Identify and quantify any significant degradation products.

Protocol 2: Recommended HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with a suitable low percentage of B, and ramp up to a high percentage of B to elute the compound and any less polar impurities. A typical gradient could be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the stock solution with the initial mobile phase composition.

Signaling Pathways and Logical Relationships

Potential Degradation Pathways of this compound NBoc This compound Deprotection Boc Deprotection NBoc->Deprotection Major Pathway Debromination C-Br Bond Cleavage NBoc->Debromination Minor Pathway Oxidation Oxidation NBoc->Oxidation Minor Pathway Acid Acidic Conditions (e.g., H+, Lewis Acids) Acid->Deprotection Light Light (UV radiation) Light->Debromination Oxygen Oxygen (Air) Oxygen->Oxidation Amine 2-Bromobenzylamine Deprotection->Amine Radical Aryl and Bromo Radicals Debromination->Radical Imine Imine Intermediate Oxidation->Imine Aldehyde 2-Bromobenzaldehyde Imine->Aldehyde Hydrolysis

Potential Degradation Pathways

Troubleshooting Workflow for Unstable Solutions Start Instability Observed Check_pH Is the solution acidic? Start->Check_pH Check_Air Is the solution exposed to air? Check_pH->Check_Air No Use_Neutral_Solvent Use high-purity, neutral solvent. Consider adding a non-nucleophilic base. Check_pH->Use_Neutral_Solvent Yes Check_Light Is the solution exposed to light? Check_Air->Check_Light No Inert_Atmosphere Degas solvent. Store under inert atmosphere (Ar, N2). Check_Air->Inert_Atmosphere Yes Check_Temp Is the solution at elevated temperature? Check_Light->Check_Temp No Protect_Light Use amber vials or foil wrapping. Check_Light->Protect_Light Yes Control_Temp Store at recommended low temperature. Minimize reaction temperature. Check_Temp->Control_Temp Yes Stable Solution Stabilized Check_Temp->Stable No Use_Neutral_Solvent->Stable Inert_Atmosphere->Stable Protect_Light->Stable Control_Temp->Stable

Troubleshooting Workflow

References

How to remove N-Boc protecting group without cleaving other esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc deprotection. This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group, particularly in the presence of sensitive ester functionalities. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during N-Boc deprotection, offering potential causes and solutions in a question-and-answer format.

Issue 1: Cleavage of Ester Protecting Groups During N-Boc Deprotection

Question: I am observing significant cleavage of my ester group (e.g., methyl, ethyl, or benzyl ester) during the N-Boc deprotection with Trifluoroacetic Acid (TFA). How can I prevent this?

Answer: Cleavage of sensitive ester groups during TFA-mediated Boc deprotection is a common side reaction due to the harsh acidic conditions.[1] Here are several strategies to mitigate or prevent this unwanted hydrolysis:

  • Modification of Acidic Conditions:

    • Use a Milder Acid: Instead of neat TFA, consider using a milder acidic system. Aqueous phosphoric acid (85 wt%) is an effective reagent for Boc deprotection that is compatible with acid-sensitive functionalities like benzyl and methyl esters.[1]

    • Adjust Solvent System: The choice of solvent can modulate acidity. A mixture of methanesulfonic acid in tert-butyl acetate (tBuOAc) and dichloromethane (CH2Cl2) has been used to selectively remove the Boc group in the presence of a tert-butyl ester.[1][2]

    • Control Reaction Time and Temperature: Carefully monitor the reaction's progress using thin-layer chromatography (TLC) and run the reaction at a lower temperature (e.g., 0 °C) to minimize ester cleavage by stopping the reaction as soon as the Boc group is removed.[1]

  • Alternative Deprotection Reagents:

    • Oxalyl Chloride in Methanol: This system offers a mild method for the deprotection of N-Boc from a wide range of substrates, including those with acid-labile groups.[1][3][4] Reactions are typically run at room temperature.[1]

    • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under milder, non-protic conditions.[5]

  • Non-Acidic Methods:

    • Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without the need for any acid.[5][6]

    • Mechanochemical Deprotection: Ball milling of the substrate with p-toluenesulfonic acid in solvent-free conditions can afford the corresponding amine salts in high yields and short reaction times.[7]

Issue 2: Incomplete or Slow N-Boc Deprotection

Question: My N-Boc deprotection reaction is sluggish or does not go to completion, even after extended reaction times using standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?

Answer: Incomplete or slow deprotection can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to effectively cleave the Boc group.[5]

  • Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[5]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions for complete removal.[5]

Recommended Solutions:

  • Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature.[5] For highly resistant substrates, using neat TFA for a short duration might be effective, provided the substrate is stable under such conditions.[5]

  • Use a Stronger Acid System: A solution of HCl in dioxane (typically 4M) can be more effective for stubborn N-Boc groups.[5][8]

Issue 3: Selective Deprotection of a tert-Butyl Ester in the Presence of an N-Boc Group

Question: I need to deprotect a tert-butyl ester, but my molecule also contains an N-Boc group that I want to keep intact. How can I achieve this selectivity?

Answer: This is the reverse of the usual selectivity under acidic conditions. A specific method using Cerium(III) chloride and sodium iodide has been developed for this transformation. The CeCl₃·7H₂O-NaI system in refluxing acetonitrile can selectively cleave tert-butyl esters while preserving N-Boc groups.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are orthogonal protecting groups and why are they important?

A1: Orthogonal protecting groups are different types of protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one group in the presence of others.[11][12][13] This strategy is crucial in multi-step synthesis, particularly in peptide and oligonucleotide synthesis, where precise control over which functional group reacts is necessary.[11][13] For example, an N-Boc group (acid-labile) and an Fmoc group (base-labile) are an orthogonal pair.[13]

Q2: Can I use thermal deprotection for any N-Boc protected compound?

A2: Thermal deprotection can be a very effective and "green" method, but its applicability depends on the thermal stability of your substrate.[6][7] Compounds that are sensitive to high temperatures may decompose under the required conditions (e.g., 100°C in water or higher in other solvents).[6] It is advisable to first test the thermal stability of your compound on a small scale.

Q3: Are there any "green" or environmentally friendly methods for N-Boc deprotection?

A3: Yes, several methods are considered more environmentally friendly than traditional strong acid deprotection. Thermal deprotection in boiling water is a notable example as it avoids the use of organic solvents and strong acids.[6][14] Also, mechanochemical methods that are solvent-free are gaining attention as a green chemistry approach.[7]

Q4: My substrate contains both a Boc group and a tert-butyl ester. How can I selectively deprotect the Boc group?

A4: This is a challenging transformation as both groups are acid-labile. Using methanesulfonic acid in a mixture of tBuOAc and CH2Cl2 has been reported to achieve this selectivity.[1][2] Another approach involves using concentrated H2SO4 in tBuOAc.[1][2] Careful control of reaction conditions is crucial.[1]

Data Presentation: Comparison of N-Boc Deprotection Methods

The following tables summarize various conditions for N-Boc deprotection, highlighting their compatibility with ester functionalities.

Table 1: Acidic Deprotection Methods

Reagent/MethodTypical ConditionsReaction TimeYield (%)Compatibility with EstersReference(s)
TFA in DCM 20-50% TFA in DCM, RT30 min - 2 hHighCan cleave acid-sensitive esters[1][5]
HCl in Dioxane 4M HCl in Dioxane, RT1 - 4 hHighGenerally milder on esters than TFA[5][8]
Aqueous H₃PO₄ 85 wt% H₃PO₄ in Toluene, RTVariableHighGood for substrates with benzyl and methyl esters[1][2]
H₂SO₄ in tBuOAc Conc. H₂SO₄ in tBuOAcVariable70-100Can be selective for N-Boc over t-butyl esters[1][2]
MeSO₃H in tBuOAc/DCM MeSO₃H in tBuOAc:CH₂Cl₂Variable70-100Can be selective for N-Boc over t-butyl esters[1][2]

Table 2: Non-Acidic and Mild Deprotection Methods

Reagent/MethodTypical ConditionsReaction TimeYield (%)Compatibility with EstersReference(s)
Oxalyl Chloride/Methanol (COCl)₂ in Methanol, RT1 - 4 hUp to 90%Good, tolerates acid-labile groups[1][3][4][6]
Thermal (Boiling Water) Water, 100 °C10 min - 2 hQuantitativeExcellent, ester group remains intact[6][14]
Thermal (Continuous Flow) Methanol or TFE, 240 °C30 min88-93%Good, but requires high temperature[6]
FeCl₃ Catalysis Catalytic FeCl₃, DCM, RTNot SpecifiedHighGood, mild Lewis acid conditions[6]
p-Toluenesulfonic Acid (ball milling) p-TsOH, solvent-free, RT10 minQuantitativeGood, does not affect other ester groups[7]

Experimental Protocols

Protocol 1: Boc Deprotection using Aqueous Phosphoric Acid [1]

  • Dissolve the N-Boc protected substrate in a suitable solvent (e.g., toluene).

  • Add 85 wt% aqueous phosphoric acid.

  • Stir the mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol [1][4][8]

  • Dissolve the N-Boc protected substrate in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (3 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 3: Thermal Boc Deprotection in Boiling Water [6]

  • Suspend the N-Boc protected substrate in deionized water.

  • Heat the mixture to reflux (100 °C).

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 10 minutes to 2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product is soluble in water, extract with a suitable organic solvent. If the product precipitates, it can be collected by filtration.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualization of Decision-Making Workflow

The following diagram illustrates a decision-making process for selecting an appropriate N-Boc deprotection method while considering the presence of ester functionalities.

Boc_Deprotection_Decision_Tree start Start: N-Boc Deprotection Required Substrate contains ester group(s) acid_sensitive Is the ester group highly acid-sensitive? start->acid_sensitive sub_question Is selective deprotection of N-Boc over t-Butyl ester needed? start->sub_question thermal_stability Is the substrate thermally stable? acid_sensitive->thermal_stability Yes mild_acid_ok Can mild acidic conditions be tolerated? acid_sensitive->mild_acid_ok No thermal_stability->mild_acid_ok No non_acidic Use Non-Acidic Methods: - Thermal (Boiling Water) - Mechanochemical (p-TsOH) - FeCl3 Catalysis thermal_stability->non_acidic Yes mild_acidic Use Mild Acidic Methods: - Oxalyl Chloride / Methanol - Aqueous Phosphoric Acid mild_acid_ok->mild_acidic Yes standard_acidic Use Standard Acidic Methods with caution: - HCl in Dioxane - TFA in DCM (low temp, short time) mild_acid_ok->standard_acidic No alternative_acidic Consider Alternative Acidic Systems: - H2SO4 in tBuOAc - MeSO3H in tBuOAc/DCM (for Boc vs. t-Butyl ester) sub_question->alternative_acidic Yes

Caption: Decision tree for selecting an N-Boc deprotection method in the presence of esters.

References

Technical Support Center: Catalyst Selection for N-Boc-2-bromobenzylamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in coupling reactions involving N-Boc-2-bromobenzylamine. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this sterically hindered substrate.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound challenging?

A1: The primary challenge arises from steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group and the benzylamine moiety are positioned ortho to the bromine atom. This conformation can impede the approach of the palladium catalyst to the C-Br bond, which is a critical step (oxidative addition) in the catalytic cycle. This can lead to slow reaction rates and low yields.

Q2: Which type of coupling reaction is suitable for this compound?

A2: Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are viable options. The choice depends on the desired final product. Both reactions typically employ a palladium catalyst, a suitable ligand, a base, and an appropriate solvent.

Q3: What are the most common side reactions to watch out for?

A3: Common side reactions include:

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl bromide.

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid reagent, which is often promoted by high temperatures and certain bases.

  • Dehalogenation: The reduction of the aryl bromide to the corresponding arene, removing the bromine atom.

  • Catalyst Decomposition: The formation of palladium black (inactive palladium metal) can occur at high temperatures or in the presence of impurities, leading to a stalled reaction.

Q4: How critical is the choice of ligand for these reactions?

A4: The ligand is crucial for a successful coupling reaction. Bulky, electron-rich phosphine ligands are often preferred as they stabilize the palladium catalyst, promote the oxidative addition and reductive elimination steps, and can help overcome steric hindrance. For sterically hindered substrates like this compound, ligands such as SPhos, XPhos, and RuPhos are often effective.[1][2]

Q5: What is the role of the base in these coupling reactions?

A5: In Suzuki-Miyaura coupling, the base activates the organoboron species, facilitating the transmetalation step.[3] In Buchwald-Hartwig amination, the base is required to deprotonate the amine, allowing it to bind to the palladium center.[4][5] The choice of base can significantly impact the reaction yield and side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Catalyst System Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1]
Steric Hindrance Use a more sterically demanding and electron-rich ligand to promote oxidative addition. Increase reaction temperature, but monitor for decomposition.
Incorrect Base For Suzuki coupling, try different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[6] For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are often necessary.[4]
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents to prevent catalyst oxidation and decomposition.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Common temperatures range from 80-110°C.
Issue 2: Presence of Significant Side Products
Side Product Observed Possible Cause Suggested Solution
Homocoupling of Boronic Acid Presence of oxygen; Pd(II) precursor not fully reduced.Degas the solvent and reaction mixture thoroughly. Use a Pd(0) source like Pd₂(dba)₃.
Protodeboronation Base is too strong or reaction temperature is too high.Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Lower the reaction temperature.
Dehalogenation High temperature; certain bases or solvents.Lower the reaction temperature and shorten the reaction time. Screen different solvents.
Formation of Palladium Black Catalyst decomposition at high temperatures or exposure to air.Ensure a strictly inert atmosphere. Consider using a more stable palladium precatalyst.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
Palladium PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O85-10075-95[2]
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane10080-98
PdCl₂(dppf)-Cs₂CO₃THF/H₂O77-9070-90[3]
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10060-85[7]

Note: Yields are representative for sterically hindered aryl bromides and may vary for this compound.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides
Palladium PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd₂(dba)₃XantphosNaOtBuToluene10085-99
Pd(OAc)₂RuPhosCs₂CO₃1,4-Dioxane11070-95[8]
[Pd(cinnamyl)Cl]₂XantphosDBUToluene100-14070-88[9]
Pd₂(dba)₃IPr·HClKOtBu1,4-Dioxane10080-95[10]

Note: Yields are representative for aryl bromides and may vary for this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 85-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), and the anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.[11]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 Base pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' Product reductive_elimination->product reactants Ar-Br + Ar'-B(OR)2 + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow start Start: Low Yield with Initial Conditions screen_ligands 1. Screen Ligands (e.g., XPhos, SPhos, RuPhos) start->screen_ligands best_ligand Select Best Ligand screen_ligands->best_ligand screen_bases 2. Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) best_ligand->screen_bases best_base Select Best Base screen_bases->best_base screen_solvents 3. Screen Solvents (e.g., Toluene, Dioxane, THF) best_base->screen_solvents best_solvent Select Best Solvent screen_solvents->best_solvent optimize_temp 4. Optimize Temperature (80-120°C) best_solvent->optimize_temp end Optimized Conditions Achieved optimize_temp->end

Caption: Experimental workflow for catalyst system screening.

Troubleshooting_Tree start Low Yield or No Reaction check_catalyst Is Palladium Black Observed? start->check_catalyst check_sm Starting Material Consumed (TLC/LCMS)? check_catalyst->check_sm No catalyst_dead Action: Use fresh catalyst, ensure inert atmosphere. check_catalyst->catalyst_dead Yes side_reactions Side reactions likely. (e.g., protodeboronation) check_sm->side_reactions Yes change_conditions Action: Screen ligands, bases, and solvents. check_sm->change_conditions No, some SM left side_reactions->change_conditions Action: Use milder base or lower temperature. optimize_temp Action: Increase temperature in 10°C increments. change_conditions->optimize_temp Still low yield

Caption: Decision tree for troubleshooting low-yield coupling reactions.

References

Preventing hydrodehalogenation in N-Boc-2-bromobenzylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Boc-2-bromobenzylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions, with a specific focus on preventing the undesired side reaction of hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem in reactions with this compound?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of N-Boc-benzylamine. This byproduct reduces the yield of the desired coupled product and can complicate purification processes. The presence of the ortho-aminomethyl group, even when Boc-protected, can influence the propensity for this side reaction.

Q2: What are the primary factors that promote hydrodehalogenation?

A2: Several factors can contribute to increased hydrodehalogenation:

  • Catalyst System: Highly active palladium catalysts, especially those with less bulky ligands, can sometimes favor the hydrodehalogenation pathway.

  • Reaction Conditions: High temperatures, certain solvents (like protic solvents or DMF), and the choice of base can significantly impact the extent of this side reaction.

  • Hydride Sources: The presence of hydride donors in the reaction mixture is a key contributor. These can include solvents (e.g., alcohols), reagents (e.g., boronic acids, amines), or even trace amounts of water.

Q3: How does the N-Boc protecting group influence the reaction?

A3: The N-Boc (tert-butyloxycarbonyl) protecting group is crucial for preventing hydrodehalogenation in many cases. For nitrogen-containing substrates, the unprotected amine can coordinate to the palladium catalyst, sometimes leading to catalyst inhibition or promoting side reactions. The Boc group sterically hinders this coordination and can electronically modify the substrate, favoring the desired cross-coupling pathway. However, the stability of the Boc group under the chosen reaction conditions, particularly with strong bases, should be considered.

Troubleshooting Guide: Minimizing Hydrodehalogenation

If you are observing significant amounts of the hydrodehalogenated byproduct (N-Boc-benzylamine) in your reaction, follow this troubleshooting guide.

Issue: Significant Formation of Hydrodehalogenated Byproduct

Diagram of the Troubleshooting Workflow

TroubleshootingWorkflow start High Hydrodehalogenation Observed ligand 1. Optimize Ligand start->ligand Start Here base 2. Modify Base ligand->base If problem persists end Problem Resolved ligand->end Successful solvent 3. Change Solvent base->solvent If problem persists base->end Successful temp 4. Lower Temperature solvent->temp If problem persists solvent->end Successful reagents 5. Check Reagent Quality temp->reagents If problem persists temp->end Successful reagents->end Successful

Caption: A stepwise workflow for troubleshooting hydrodehalogenation.

1. Optimize the Ligand:

  • Problem: The phosphine ligand may not be sufficiently bulky or electron-rich to promote the desired reductive elimination over hydrodehalogenation.

  • Solution: Switch to bulky, electron-rich biaryl phosphine ligands. These ligands can accelerate the rate of the desired C-C or C-N bond formation, outcompeting the hydrodehalogenation pathway.

  • Recommended Ligands:

    • For Suzuki-Miyaura: XPhos, SPhos, RuPhos.

    • For Buchwald-Hartwig: Xantphos, DavePhos, XPhos.

    • For Sonogashira: Bulky, electron-rich phosphines can also be beneficial in copper-free conditions.

2. Modify the Base:

  • Problem: The base being used may be too strong or may be acting as a hydride source. Amine bases and some alkoxides can promote hydrodehalogenation.

  • Solution: Switch to a weaker, non-nucleophilic inorganic base.

  • Recommended Bases:

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium phosphate (K₃PO₄)

3. Change the Solvent:

  • Problem: Protic solvents (e.g., alcohols) and some polar aprotic solvents (e.g., DMF) can act as hydride sources.

  • Solution: Use anhydrous, non-polar aprotic solvents.

  • Recommended Solvents:

    • Toluene

    • Dioxane

    • Tetrahydrofuran (THF)

4. Lower the Reaction Temperature:

  • Problem: High reaction temperatures can accelerate the rate of hydrodehalogenation, sometimes more than the desired coupling reaction.

  • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This may require longer reaction times.

5. Check Reagent Quality:

  • Problem: Trace impurities in reagents or solvents, particularly water or other protic species, can act as hydride sources.

  • Solution: Ensure all reagents and solvents are anhydrous and of high purity. Degas solvents before use to remove dissolved oxygen, which can also affect catalyst performance.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of the desired product versus the hydrodehalogenated byproduct in palladium-catalyzed cross-coupling reactions. Please note that these are representative data, and actual results will vary depending on the specific substrates and reaction conditions.

Reaction TypeCatalyst/LigandBaseSolventTemp (°C)Desired Product Yield (%)Hydrodehalogenation (%)Reference
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>95<5[General observation]
Pd(PPh₃)₄K₂CO₃DME/H₂O8075-8510-20[General observation]
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NDMF10072-96Variable[1]
Pd(OAc)₂ / P(p-tol)₃DBUTHF80Good to ExcellentNot specified[2]
Buchwald-Hartwig Pd(OAc)₂ / XPhosCs₂CO₃Toluene10091 (conversion)Low[3]
Pd₂(dba)₃ / BINAPNaOtBuToluene80VariableCan be significant[General observation]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Hydrodehalogenation

This protocol is designed for the coupling of this compound with an arylboronic acid, employing a bulky phosphine ligand and a mild inorganic base.

Diagram of the Suzuki-Miyaura Workflow

SuzukiWorkflow sub This compound (1.0 equiv) reagents sub->reagents boronic Arylboronic Acid (1.2 equiv) boronic->reagents pd_source Pd(OAc)₂ (2 mol%) pd_source->reagents ligand SPhos (4 mol%) ligand->reagents base K₃PO₄ (2.0 equiv) base->reagents solvent Toluene/H₂O (10:1) reaction Reaction Setup: - Combine solids - Add degassed solvent - Heat to 100 °C solvent->reaction reagents->solvent workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine - Dry and concentrate reaction->workup purification Purification: - Column chromatography workup->purification product Desired Coupled Product purification->product

Caption: General workflow for an optimized Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous toluene and deionized water (10:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst, which can sometimes contribute to side reactions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (3 mol%)

  • Tri(p-tolyl)phosphine (P(p-tol)₃, 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube under an inert atmosphere, combine this compound, Pd(OAc)₂, and P(p-tol)₃ in anhydrous THF.

  • Add the terminal alkyne and DBU.

  • Seal the tube and heat the reaction to 80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an appropriate organic solvent, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify by column chromatography.[2]

Protocol 3: Buchwald-Hartwig Amination with a Bulky Ligand

This protocol uses a bulky biaryl phosphine ligand to promote C-N bond formation while minimizing hydrodehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and cesium carbonate to a reaction vessel.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the vessel and heat to 100-110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Signaling Pathways and Logical Relationships

Reaction Pathway Diagram

ReactionPathway cluster_0 Catalytic Cycle Reactants This compound + Coupling Partner + Pd(0) Catalyst OxAdd Oxidative Addition Reactants->OxAdd Transmetal Transmetalation OxAdd->Transmetal Byproduct Hydrodehalogenation Byproduct (N-Boc-benzylamine) OxAdd->Byproduct Undesired Pathway (via Pd-H intermediate) RedElim Reductive Elimination Transmetal->RedElim DesiredProduct Desired Coupled Product RedElim->DesiredProduct Desired Pathway

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

This diagram illustrates the central catalytic cycle leading to the desired product and the competing pathway that results in the hydrodehalogenated byproduct. Successful suppression of hydrodehalogenation involves optimizing conditions to favor the "Desired Pathway."

References

Technical Support Center: Recrystallization of N-Boc-2-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of N-Boc-2-bromobenzylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to assist in obtaining a high-purity product.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Inappropriate Solvent: this compound has both non-polar (bromophenyl group) and moderately polar (Boc-carbamate group) features. If a highly non-polar solvent (like hexane) or a highly polar solvent (like water) is used alone, solubility may be poor.

  • Insufficient Solvent: Ensure you are using a sufficient volume of the hot solvent. Add the hot solvent in small portions to your crude material while heating and stirring, allowing time for dissolution after each addition.

Solution:

  • Consider a solvent system with intermediate polarity. A mixed solvent system, such as ethyl acetate/hexane or toluene/hexane, is often effective.

  • Start by dissolving the compound in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the less polar solvent (e.g., hexane) as an anti-solvent until the solution becomes slightly cloudy.

Q2: Oily droplets are forming instead of crystals as the solution cools. How can I fix this?

A2: "Oiling out" can occur for several reasons:

  • High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.

  • Solution is Too Concentrated: If the solution is supersaturated to a high degree, the product may come out of solution above its melting point. The reported melting point of this compound is in the range of 50-54°C.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.

Solution:

  • Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to dilute the solution slightly.

  • Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature, and then gradually moving it to a colder environment (like a refrigerator).

  • Try scratching the inside of the flask with a glass rod to create a surface for crystal nucleation.

  • Add a seed crystal of pure this compound if available.

Q3: After dissolving the compound and cooling the solution, no crystals are forming. What can I do?

A3: The absence of crystal formation upon cooling can be attributed to several factors:

  • Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form.

  • Supersaturation: The solution may be in a stable supersaturated state.

Solution:

  • If you suspect too much solvent was used, you can evaporate some of the solvent to increase the concentration of the compound.

  • To induce crystallization from a supersaturated solution, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

  • Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to further decrease the solubility of your compound.

Q4: The recrystallized product is discolored (e.g., yellow or brown). How can I improve the color?

A4: Discoloration often indicates the presence of impurities. The product is typically a white to brown solid.

Solution:

  • Perform a second recrystallization.

  • Consider treating the solution with activated carbon before the hot filtration step. Activated carbon can adsorb colored impurities. Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then filter the hot solution to remove the carbon before allowing it to cool.

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low yield can result from several factors during the recrystallization process:

  • Using Too Much Solvent: This is a very common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly during the hot filtration step, some of the product may crystallize on the filter paper or in the funnel.

  • **Washing with

Technical Support Center: Navigating Scale-Up Challenges with N-Boc-2-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scaling up reactions involving N-Boc-2-bromobenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of chemical syntheses with this key intermediate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and subsequent reactions of this compound on a larger scale.

Issue 1: Low Yield or Stalled N-Boc Protection Reaction at Scale

Question: We are experiencing a significant drop in yield for the N-Boc protection of 2-bromobenzylamine when moving from a lab scale (grams) to a pilot scale (kilograms). What are the potential causes and how can we optimize the reaction?

Answer: Scaling up N-Boc protection can introduce challenges related to mass and heat transfer, as well as reagent stoichiometry and addition rates. Here is a systematic approach to troubleshooting:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution: Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture. Consider using an overhead stirrer with appropriate impeller design for the vessel geometry.

  • Base Selection and Addition: The choice and addition method of the base are critical. A weak base may not be effective at a larger scale, while the rapid addition of a strong base can lead to side products.

    • Solution: For gram-scale synthesis, triethylamine (TEA) in a solvent like THF is commonly effective.[1] At a larger scale, consider a stronger, non-nucleophilic base if the reaction is sluggish. Controlled, subsurface addition of the base can prevent localized high concentrations.

  • Solvent and Solubility: The solubility of 2-bromobenzylamine and the resulting N-Boc protected product can be a limiting factor in larger volumes.

    • Solution: Ensure the chosen solvent can dissolve all reactants at the reaction concentration. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for SN2 reactions.

  • Exothermic Reaction Control: The reaction of di-tert-butyl dicarbonate (Boc-anhydride) with the amine is exothermic. Poor temperature control on a larger scale can lead to the decomposition of the Boc-anhydride and the formation of impurities.

    • Solution: Implement a controlled addition profile for the Boc-anhydride, and ensure the reactor's cooling system can handle the heat generated.

Issue 2: Formation of Impurities During Scale-Up of Palladium-Catalyzed Cross-Coupling Reactions

Question: We are observing significant amounts of dehalogenated (N-Boc-benzylamine) and homocoupled byproducts during a large-scale Suzuki-Miyaura coupling reaction with this compound. How can we minimize these impurities?

Answer: The formation of dehalogenation and homocoupling impurities is a common challenge in palladium-catalyzed cross-coupling reactions, especially at scale. The ortho-bromo and benzylamine functionalities in this compound can present specific challenges.

Troubleshooting Flowchart for Impurity Formation in Suzuki-Miyaura Coupling

start High Impurity Levels in Suzuki Coupling at Scale dehalogenation Dehalogenation Product (N-Boc-benzylamine) start->dehalogenation Identify major impurity homocoupling Homocoupling Product (Biaryl of Boronic Acid/Ester) start->homocoupling Identify major impurity cause_h Hydride source from solvent (e.g., alcohols) or base. dehalogenation->cause_h Potential Cause cause_o2 Presence of Oxygen. homocoupling->cause_o2 Potential Cause cause_pd Inefficient transmetalation or slow oxidative addition. homocoupling->cause_pd Potential Cause sol_h1 Solution 1: Use aprotic solvents (e.g., Toluene, Dioxane, THF). cause_h->sol_h1 sol_h2 Solution 2: Use non-hydridic bases (e.g., K3PO4, Cs2CO3). cause_h->sol_h2 sol_o2 Solution: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N2 or Ar). cause_o2->sol_o2 sol_pd1 Solution 1: Optimize ligand selection. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). cause_pd->sol_pd1 sol_pd2 Solution 2: Increase reaction temperature. cause_pd->sol_pd2

Caption: Troubleshooting workflow for common impurities in Suzuki-Miyaura coupling.

Quantitative Data on Ligand and Base Effects (Illustrative)

LigandBaseSolventTemperature (°C)Yield (%)Dehalogenation (%)Homocoupling (%)
PPh₃K₂CO₃Toluene/H₂O100451520
SPhosK₃PO₄Dioxane/H₂O10085<5<5
XPhosCs₂CO₃Toluene11092<2<3
RuPhosK₃PO₄2-MeTHF/H₂O9088<3<4

This table is illustrative and based on general principles for sterically hindered substrates. Optimal conditions should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up reactions with this compound?

A1: When handling this compound at scale, it is important to be aware of its potential hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used. The material is a combustible solid. For subsequent palladium-catalyzed reactions, be aware that palladium on carbon catalysts can be pyrophoric, and appropriate handling procedures should be in place.

Q2: We are struggling with the purification of our final product after a Buchwald-Hartwig amination. What are the best practices for removing residual palladium at a large scale?

A2: Removing residual palladium to meet regulatory requirements (<10 ppm for active pharmaceutical ingredients) is a critical step. Several methods can be employed at scale:

  • Crystallization: This is often the most effective and economical method for removing palladium impurities if the product is a solid.

  • Carbon Treatment: Activated carbon can be used to adsorb residual palladium. The efficiency depends on the type of carbon, solvent, temperature, and treatment time.

  • Silica Gel Chromatography: While common in the lab, it can be expensive and time-consuming at a large scale. However, it is a very effective method.

  • Palladium Scavengers: Various commercial scavengers (functionalized silica, polymers) are available that can selectively bind to and remove palladium from the product stream.

Q3: Can the Boc group be cleaved under the conditions of a Suzuki-Miyaura or Buchwald-Hartwig reaction?

A3: The N-Boc group is generally stable under the basic conditions typically used for Suzuki-Miyaura and Buchwald-Hartwig reactions. However, prolonged reaction times at high temperatures (>120-130 °C) in the presence of a strong base could potentially lead to some deprotection. It is advisable to monitor the reaction for the appearance of the deprotected amine. If deprotection is an issue, using milder bases or lower reaction temperatures with a more active catalyst system should be considered.

Q4: What are the best practices for handling and storing this compound at an industrial scale?

A4: this compound should be stored in a dry, well-ventilated area at room temperature in tightly sealed containers. It is a solid and should be handled in a way that minimizes dust generation.

Experimental Protocols

Protocol 1: Multi-Gram Scale Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for a multi-gram scale Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • XPhos Pd G3 (0.02 equiv.)

  • Toluene (10 volumes)

  • Water (1 volume)

Procedure:

  • To a jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge this compound, phenylboronic acid, and potassium phosphate.

  • Purge the reactor with nitrogen for at least 30 minutes.

  • Add the degassed toluene and water.

  • Begin stirring and add the XPhos Pd G3 catalyst.

  • Heat the reaction mixture to 90-100 °C and monitor the progress by HPLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the desired biaryl product.

Experimental Workflow for Suzuki-Miyaura Coupling

reagents Charge Reactor: - this compound - Phenylboronic acid - K3PO4 inert Inert Atmosphere: Purge with N2 reagents->inert solvents Add Degassed Solvents: - Toluene - Water inert->solvents catalyst Add Catalyst: XPhos Pd G3 solvents->catalyst reaction Heat to 90-100 °C Monitor by HPLC catalyst->reaction workup Workup: - Cool - Aqueous wash - Extraction reaction->workup purification Purification: Recrystallization workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a scaled-up Suzuki-Miyaura coupling reaction.

Protocol 2: Kilogram-Scale Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol provides a general guideline for a kilogram-scale Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv.)

  • Primary amine (1.1 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.2 equiv.)

  • RuPhos Pd G3 (0.01 equiv.)

  • 2-Methyltetrahydrofuran (2-MeTHF) (8 volumes)

Procedure:

  • To a suitable, inerted reactor, add this compound and the RuPhos Pd G3 catalyst.

  • Add the degassed 2-MeTHF.

  • In a separate vessel, dissolve the primary amine in 2-MeTHF.

  • Add the sodium tert-butoxide to the reactor.

  • Slowly add the solution of the primary amine to the reactor, maintaining the internal temperature below 30 °C.

  • After the addition is complete, heat the reaction mixture to 70-80 °C.

  • Monitor the reaction by HPLC until completion (typically 6-12 hours).

  • Cool the reaction mixture and quench by the slow addition of water.

  • Separate the layers and wash the organic layer with brine.

  • Treat the organic layer with an appropriate palladium scavenger if necessary.

  • Concentrate the organic layer and crystallize the product from a suitable solvent.

Logical Relationship for Buchwald-Hartwig Amination Parameter Optimization

goal Goal: High Yield & Purity in Buchwald-Hartwig Amination catalyst Catalyst System goal->catalyst base Base Selection goal->base solvent Solvent Choice goal->solvent temp Reaction Temperature goal->temp ligand Ligand: Bulky & Electron-Rich (e.g., RuPhos, BrettPhos) catalyst->ligand influences strength Strength & Solubility: NaOtBu, K3PO4, LiHMDS base->strength influences polarity Polarity & Boiling Point: Toluene, Dioxane, 2-MeTHF solvent->polarity influences rate Reaction Rate vs. Side Reactions temp->rate influences

Caption: Key parameters influencing the outcome of a Buchwald-Hartwig amination reaction.

References

Validation & Comparative

Navigating the Spectroscopic Maze: A Comparative Guide to the NMR Analysis of N-Boc-2-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. N-Boc-2-bromobenzylamine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for verifying its chemical structure and purity. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data of this compound with its precursor and a positional isomer, supported by detailed experimental protocols and logical diagrams to aid in spectral interpretation.

At a Glance: Comparative NMR Data

The following tables summarize the expected and experimental ¹H and ¹³C NMR chemical shifts for this compound, alongside its precursor, 2-bromobenzylamine, and its isomer, N-Boc-4-bromobenzylamine. These comparisons are crucial for identifying the correct product and potential impurities during synthesis.

Table 1: ¹H NMR Chemical Shift Comparison (in CDCl₃)

Proton Assignment This compound (Predicted) 2-Bromobenzylamine Hydrochloride (Experimental in DMSO-d₆) [1]N-Boc-4-bromobenzylamine (Experimental)
Aromatic-Hδ 7.20 - 7.80 (m, 4H)δ 7.34 - 7.71 (m, 4H)δ 7.43 (d, J=8.4 Hz, 2H), 7.15 (d, J=8.4 Hz, 2H)
CH₂δ 4.35 (d, J=6.0 Hz, 2H)δ 4.11 (s, 2H)δ 4.25 (d, J=6.0 Hz, 2H)
NHδ 5.05 (br s, 1H)δ 8.81 (br s, 3H, NH₃⁺)δ 4.90 (br s, 1H)
Boc C(CH₃)₃δ 1.48 (s, 9H)-δ 1.45 (s, 9H)

Table 2: ¹³C NMR Chemical Shift Comparison (in CDCl₃)

Carbon Assignment This compound (Predicted) 2-Bromobenzylamine (Experimental) N-Boc-4-bromobenzylamine (Experimental)
C=Oδ 155.9-δ 155.8
Aromatic C-Brδ 122.5δ 122.9δ 120.9
Aromatic C-Hδ 127.5, 128.9, 129.2, 132.8δ 127.8, 129.2, 131.8, 132.5δ 131.8 (2C), 129.2 (2C)
Aromatic C-CH₂δ 138.5δ 140.2δ 138.5
CH₂δ 45.5δ 45.7δ 44.0
Boc C (CH₃)₃δ 79.5-δ 79.4
Boc C(CH₃ )₃δ 28.4 (3C)-δ 28.4 (3C)

Experimental Protocols: Acquiring High-Quality NMR Spectra

To obtain reliable and reproducible NMR data for this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the dried this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer for better signal dispersion.

  • Tune and shim the spectrometer probe to the sample to ensure optimal magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 250 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for NMR Spectrum Analysis

The process of analyzing an NMR spectrum to confirm the structure of this compound follows a logical progression, as illustrated in the diagram below.

NMR_Analysis_Workflow Workflow for NMR Spectrum Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_comp Comparison & Conclusion Prep Dissolve in CDCl₃ Acq_H Acquire ¹H NMR Prep->Acq_H Acq_C Acquire ¹³C NMR Prep->Acq_C Proc Fourier Transform & Phasing Acq_H->Proc Acq_C->Proc Calib Calibrate to TMS Proc->Calib ChemShift Analyze Chemical Shifts Calib->ChemShift Integration Analyze ¹H Integration Calib->Integration Coupling Analyze ¹H Splitting Patterns Calib->Coupling Assign Assign Peaks ChemShift->Assign Integration->Assign Coupling->Assign Compare Compare with Alternatives Assign->Compare Conclusion Confirm Structure & Purity Compare->Conclusion

Caption: Logical workflow from sample preparation to structural confirmation.

Distinguishing this compound from Alternatives

A key aspect of quality control is the ability to distinguish the desired product from potential side products or isomers. The following diagram highlights the diagnostic NMR signals that differentiate this compound from its 4-bromo isomer.

Diagnostic_Peaks Diagnostic NMR Peaks: 2-bromo vs. 4-bromo Isomer cluster_2bromo This compound cluster_4bromo N-Boc-4-bromobenzylamine cluster_key Key Differentiators Aromatic_2 ¹H: Complex multiplet for 4 aromatic protons Diff_H Aromatic ¹H Splitting Pattern Aromatic_2->Diff_H CBr_2 ¹³C: C-Br signal around 122.5 ppm Diff_C Aromatic ¹³C Chemical Shifts CBr_2->Diff_C Aromatic_4 ¹H: Two distinct doublets for aromatic protons Aromatic_4->Diff_H CBr_4 ¹³C: C-Br signal shifted slightly upfield (~120.9 ppm) CBr_4->Diff_C

Caption: Key NMR differences between the 2-bromo and 4-bromo isomers.

The most significant difference in the ¹H NMR spectra is the pattern of the aromatic protons. For the 2-bromo isomer, the protons on the benzene ring will appear as a more complex multiplet due to their distinct chemical environments and coupling interactions. In contrast, the 4-bromo isomer exhibits a more symmetrical pattern, typically two doublets, due to the plane of symmetry in the molecule. In the ¹³C NMR, the chemical shift of the carbon atom directly bonded to the bromine atom can also be a diagnostic indicator, though the difference may be subtle.

By carefully applying these experimental protocols and comparative data, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent research and development endeavors.

References

A Comparative Guide to N-Boc-2-bromobenzylamine and Other Protected Aminobenzyl Bromides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis and drug discovery, aminobenzyl bromides serve as versatile building blocks for the introduction of the aminobenzyl moiety into complex molecules. The strategic use of protecting groups for the amine functionality is paramount to ensure selective reactions and successful synthetic outcomes. This guide provides an objective comparison of N-Boc-2-bromobenzylamine with other commonly employed protected aminobenzyl bromides, focusing on N-Cbz and N-Fmoc as key alternatives. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reagent for their specific synthetic needs.

The choice of protecting group dictates the overall synthetic strategy, influencing factors such as stability, reactivity, and the conditions required for its removal. The tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are among the most widely used amine protecting groups, each offering a unique set of properties that can be leveraged in multi-step syntheses.[1][2]

Comparative Overview of N-Protected 2-Bromobenzylamines

The selection of an appropriate N-protected 2-bromobenzylamine is contingent on the compatibility of the protecting group with subsequent reaction conditions and the desired deprotection strategy. The following table summarizes the key characteristics of N-Boc, N-Cbz, and N-Fmoc protected 2-bromobenzylamines.

CharacteristicThis compoundN-Cbz-2-bromobenzylamineN-Fmoc-2-bromobenzylamine
Structure BrC₆H₄CH₂NHCOOC(CH₃)₃BrC₆H₄CH₂NHCOOCH₂C₆H₅BrC₆H₄CH₂NHCOOCH₂C₉H₉
Molecular Weight 286.17 g/mol 320.19 g/mol 408.28 g/mol
Typical Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)[3]Benzyl chloroformate (Cbz-Cl)[4]9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu[1]
Protection Conditions Mild basic conditions (e.g., NaHCO₃, NaOH, DMAP) in various solvents.[3]Basic conditions (e.g., NaHCO₃, aq. NaOH).[4][5]Basic conditions (e.g., NaHCO₃, piperidine).[1][6]
Deprotection Conditions Strong acidic conditions (e.g., TFA, HCl).[2][3]Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH).[2][4]Mild basic conditions (e.g., 20% piperidine in DMF).[2][6]
Acid Stability Labile[2]Generally stable, but can be cleaved by strong acids.[4]Stable[1][6]
Base Stability StableStableLabile[1][6]
Hydrogenolysis Stability StableLabile[2]Generally stable, but can be cleaved under some conditions.[1]

Experimental Data and Protocols

The following sections provide representative experimental protocols for the synthesis and deprotection of N-Boc, N-Cbz, and N-Fmoc protected 2-bromobenzylamine. These protocols are based on established methodologies for the protection and deprotection of amines.

Data Presentation: Comparison of Protection and Deprotection Methods

Protecting GroupProtection MethodTypical YieldDeprotection MethodTypical Yield
Boc 2-Bromobenzylamine, Boc₂O, THF, rtHigh (>90%)TFA in CH₂Cl₂Quantitative
Cbz 2-Bromobenzylamine, Cbz-Cl, aq. NaOH, 0°C to rtHigh (>90%)[5]H₂, Pd/C, MeOH, rtQuantitative[4]
Fmoc 2-Bromobenzylamine, Fmoc-OSu, aq. Na₂CO₃, DioxaneHigh (>90%)20% Piperidine in DMFQuantitative[7]

Detailed Experimental Protocols

1. Synthesis of this compound

  • Materials: 2-Bromobenzylamine, Di-tert-butyl dicarbonate (Boc₂O), Tetrahydrofuran (THF), Sodium bicarbonate (NaHCO₃), Water, Ethyl acetate, Brine.

  • Procedure:

    • Dissolve 2-bromobenzylamine (1.0 equiv) in THF.

    • Add a saturated aqueous solution of NaHCO₃.

    • Add a solution of Boc₂O (1.1 equiv) in THF dropwise at room temperature.

    • Stir the reaction mixture overnight.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield this compound.

2. Deprotection of this compound

  • Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve this compound in CH₂Cl₂.

    • Add TFA (10-50% v/v) and stir at room temperature.

    • Monitor the reaction by TLC until completion.

    • Remove the solvent and excess TFA under reduced pressure to yield the TFA salt of 2-bromobenzylamine.[2][3]

3. Synthesis of N-Cbz-2-bromobenzylamine

  • Materials: 2-Bromobenzylamine, Benzyl chloroformate (Cbz-Cl), Sodium hydroxide (NaOH), Water, Dichloromethane.

  • Procedure:

    • Dissolve 2-bromobenzylamine (1.0 equiv) in a biphasic mixture of dichloromethane and aqueous NaOH at 0°C.

    • Add Cbz-Cl (1.05 equiv) dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield N-Cbz-2-bromobenzylamine.[5]

4. Deprotection of N-Cbz-2-bromobenzylamine

  • Materials: N-Cbz-2-bromobenzylamine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve N-Cbz-2-bromobenzylamine in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the suspension under an atmosphere of H₂ (balloon pressure) at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 2-bromobenzylamine.[4]

5. Synthesis of N-Fmoc-2-bromobenzylamine

  • Materials: 2-Bromobenzylamine, Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide), 10% aqueous sodium carbonate, Dioxane.

  • Procedure:

    • Dissolve 2-bromobenzylamine in 10% aqueous sodium carbonate.

    • In a separate flask, dissolve an equimolar amount of Fmoc-OSu in dioxane.

    • Slowly add the Fmoc-OSu solution to the amine solution and stir at room temperature for several hours.

    • Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with dilute acid and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution to yield N-Fmoc-2-bromobenzylamine.[7]

6. Deprotection of N-Fmoc-2-bromobenzylamine

  • Materials: N-Fmoc-2-bromobenzylamine, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Fmoc-2-bromobenzylamine in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the solution at room temperature for a short period (typically 5-30 minutes).

    • Monitor the reaction by TLC.

    • Remove the solvent and byproducts under reduced pressure. The crude product can be purified by extraction or chromatography.[7]

Mandatory Visualizations

G General Protection and Deprotection Scheme cluster_protection Protection cluster_protected Protected Amines cluster_deprotection Deprotection Amine 2-Bromobenzylamine Boc2O Boc₂O CbzCl Cbz-Cl FmocOSu Fmoc-OSu BocAmine This compound Boc2O->BocAmine Base CbzAmine N-Cbz-2-bromobenzylamine CbzCl->CbzAmine Base FmocAmine N-Fmoc-2-bromobenzylamine FmocOSu->FmocAmine Base TFA TFA/H⁺ H2PdC H₂/Pd-C Piperidine Piperidine TFA->Amine Acidic Cleavage H2PdC->Amine Hydrogenolysis Piperidine->Amine Basic Cleavage

Caption: Orthogonality of common amine protecting groups.

G Synthetic Workflow Comparison cluster_boc Boc Strategy cluster_cbz Cbz Strategy cluster_fmoc Fmoc Strategy BocProtected This compound BocCoupling Cross-Coupling (e.g., Suzuki) BocProtected->BocCoupling BocProduct Coupled Product (Boc-protected) BocCoupling->BocProduct BocDeprotection Acidic Deprotection (TFA) BocProduct->BocDeprotection BocFinal Final Product BocDeprotection->BocFinal CbzProtected N-Cbz-2-bromobenzylamine CbzCoupling Cross-Coupling (e.g., Suzuki) CbzProtected->CbzCoupling CbzProduct Coupled Product (Cbz-protected) CbzCoupling->CbzProduct CbzDeprotection Hydrogenolysis (H₂/Pd-C) CbzProduct->CbzDeprotection CbzFinal Final Product CbzDeprotection->CbzFinal FmocProtected N-Fmoc-2-bromobenzylamine FmocCoupling Cross-Coupling (e.g., Suzuki) FmocProtected->FmocCoupling FmocProduct Coupled Product (Fmoc-protected) FmocCoupling->FmocProduct FmocDeprotection Basic Deprotection (Piperidine) FmocProduct->FmocDeprotection FmocFinal Final Product FmocDeprotection->FmocFinal

Caption: Comparative synthetic workflows for different protecting groups.

G Decision Tree for Protecting Group Selection Start Downstream Reaction Conditions? AcidSensitive Acid-Sensitive Functionality? Start->AcidSensitive Yes BaseSensitive Base-Sensitive Functionality? Start->BaseSensitive No AcidSensitive->BaseSensitive No UseFmoc Use Fmoc AcidSensitive->UseFmoc Yes ReducibleGroup Reducible Group (e.g., alkyne, nitro)? BaseSensitive->ReducibleGroup No UseBoc Use Boc BaseSensitive->UseBoc Yes UseCbz Use Cbz ReducibleGroup->UseCbz No ConsiderAlternatives Consider Alternative Deprotection for Cbz (e.g., strong acid) ReducibleGroup->ConsiderAlternatives Yes

Caption: A decision-making guide for selecting a protecting group.

References

Comparative study of catalysts for N-Boc-2-bromobenzylamine cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for N-Boc-2-bromobenzylamine Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex amines is a critical task. The cross-coupling of this compound serves as a key step in the construction of various pharmacologically active molecules. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, substrate scope, and overall cost. This guide provides a comparative analysis of palladium, nickel, and copper-based catalytic systems, supported by experimental data from related reactions to inform catalyst selection.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the cross-coupling of this compound analogues is a multi-faceted decision involving considerations of cost, reactivity, and tolerance to functional groups. Palladium catalysts are renowned for their high reactivity and broad applicability, often providing excellent yields under mild conditions. Nickel catalysts have emerged as a cost-effective alternative, demonstrating impressive reactivity, particularly for challenging substrates. Copper catalysts, used in Ullmann-type reactions, are the most economical choice and have seen a resurgence with the development of advanced ligands that allow for milder reaction conditions.

The following table summarizes quantitative data for representative palladium, nickel, and copper-catalyzed N-arylation reactions of amines, providing a baseline for expected performance.

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium
Pd(dba)₂ / P(t-Bu)₃Aryl BromideBoc-anilineNaOt-BuTolueneRT2-495-99[1]
Pd-G3 / KPhos4-ChlorotolueneAq. NH₃ / Boc₂OKOH1,4-Dioxane1002491[2]
Nickel
NiBr₂·glyme / 4CzIPNAryl BromideAnilinet-BuNH₂DMA251285-95[3][4]
Ni(cod)₂ / SIPr·HClAryl CarbamateMorpholineNaOt-BuDioxane801280-95
Copper
CuI / L-prolineAryl IodideAmineK₂CO₃DMSO60-902480-95N/A
CuBr₂ / LigandAryl BromideAmineK₂CO₃Acetonitrile802485-95

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for palladium, nickel, and copper-catalyzed cross-coupling reactions, adapted from literature for the context of this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from methodologies employing bulky phosphine ligands, which are highly effective for C-N bond formation.[1]

Materials:

  • This compound (1.0 mmol)

  • Coupling partner (e.g., a primary or secondary amine, 1.2 mmol)

  • Pd(dba)₂ (0.02 mmol, 2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, a dried Schlenk tube is charged with Pd(dba)₂, P(t-Bu)₃, and NaOt-Bu.

  • This compound and the amine coupling partner are added, followed by toluene.

  • The tube is sealed and the mixture is stirred at room temperature or heated to 80-100 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and quenched with water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Nickel-Catalyzed Amination

This protocol is based on modern nickel-catalyzed methods that often utilize photoredox or ligand/base additives.[3][4]

Materials:

  • This compound (1.0 mmol)

  • Amine coupling partner (1.5 mmol)

  • [NiBr₂·glyme] (0.05 mmol, 5 mol%)

  • 4CzIPN (photocatalyst, 0.01 mmol, 1 mol%)

  • tert-Butylamine (as base and ligand, 2.0 mmol)

  • Anhydrous N,N-dimethylacetamide (DMA, 5 mL)

Procedure:

  • To an oven-dried vial is added this compound, the amine, [NiBr₂·glyme], and 4CzIPN.

  • The vial is sealed with a septum and purged with nitrogen.

  • Degassed DMA and tert-butylamine are added via syringe.

  • The reaction mixture is stirred under blue light irradiation at room temperature.

  • Reaction progress is monitored by LC-MS.

  • After completion, the mixture is diluted with ethyl acetate and washed with water.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

Copper-Catalyzed Ullmann Condensation

This protocol is a modification of the classical Ullmann reaction, employing a ligand to facilitate the coupling at lower temperatures.

Materials:

  • This compound (1.0 mmol)

  • Amine or other nucleophile (2.0 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous dimethyl sulfoxide (DMSO, 5 mL)

Procedure:

  • A mixture of this compound, the nucleophile, CuI, L-proline, and K₂CO₃ is prepared in a sealed tube.

  • DMSO is added, and the tube is sealed and heated to 90-120 °C with stirring.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried, and concentrated.

  • The residue is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate a general experimental workflow and a representative catalytic cycle for a cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) setup Assemble under Inert Atmosphere reagents->setup glassware Oven-dry Glassware glassware->setup solvents Degas Solvents solvents->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for a metal-catalyzed cross-coupling reaction.

Catalytic_Cycle M0 M(0)L_n OA_complex R-M(II)(X)L_n M0->OA_complex Oxidative Addition (R-X) Amine_complex [R-M(II)(NHR')L_n]X OA_complex->Amine_complex Ligand Exchange (R'NH_2) Amido_complex R-M(II)(NR')L_n Amine_complex->Amido_complex Deprotonation (-HX) Amido_complex->M0 Reductive Elimination (R-NHR')

Caption: A simplified catalytic cycle for a generic M(0)/M(II) cross-coupling amination.

References

A Comparative Guide to the Analysis of Impurities in Commercial N-Boc-2-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of successful synthesis and the quality of the final product. N-Boc-2-bromobenzylamine is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to avoid the introduction of unwanted side products and to maintain control over reaction kinetics and yield. This guide provides an objective comparison of the principal analytical methods for identifying and quantifying impurities in commercial batches of this compound, supported by representative experimental data and detailed protocols.

Understanding Potential Impurities in this compound

Commercial this compound, typically available at a purity of 95-97%[1][2], may contain several process-related and degradation impurities. A thorough analysis is essential to identify and quantify these impurities to ensure the quality and consistency of the final pharmaceutical product.

Common Process-Related Impurities:

  • 2-Bromobenzylamine: The unreacted starting material is a common impurity. Its presence can interfere with subsequent reactions and introduce undesired byproducts.

  • Di-Boc-2-bromobenzylamine: Over-protection of the starting material can lead to the formation of a di-Boc derivative, where two Boc groups are attached to the nitrogen atom. This impurity can be difficult to remove and may have different reactivity.

  • T-butyl alcohol (TBA): A byproduct of the Boc-protection reaction.

  • Residual Solvents: Solvents used during the synthesis and purification, such as dichloromethane, ethyl acetate, or hexane, may be present in trace amounts.[3][4][5][6][7]

Potential Degradation Impurities:

  • 2-Bromobenzaldehyde: Oxidation of the benzylamine can lead to the formation of the corresponding aldehyde.

  • 2-Bromobenzoic acid: Further oxidation of the aldehyde can yield the carboxylic acid.

Comparison of Key Analytical Methods

The primary analytical techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages for the detection and quantification of specific types of impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary phase and a liquid mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field to provide structural information.
Primary Use Quantification of the main component and non-volatile impurities.Identification and quantification of volatile impurities, particularly residual solvents.Structural confirmation of the main component and identification of major impurities.
Resolution High resolution for separating structurally similar compounds.Excellent separation for volatile compounds.Generally lower resolution for complex mixtures but provides detailed structural information for each component.
Sensitivity High sensitivity with UV detection, capable of detecting impurities at low levels.Very high sensitivity, especially for volatile organic compounds.Lower sensitivity compared to chromatographic methods, typically for impurities >0.1%.
Quantitative Analysis Excellent for precise quantification using external or internal standards.Good for quantification, especially with the use of deuterated internal standards.Can be used for quantitative analysis (qNMR) with an internal standard of known concentration.[8]

Experimental Data and Protocols

To provide a practical comparison, the following sections detail the experimental protocols and representative data for the analysis of a commercial sample of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse for purity determination and quantification of non-volatile impurities in pharmaceutical ingredients.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 30% to 90% B over 15 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 1:1 mixture of acetonitrile and water.

Representative HPLC Data:

PeakCompoundRetention Time (min)Area %
12-Bromobenzylamine4.21.5
2This compound12.597.8
3Di-Boc-2-bromobenzylamine15.80.7
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC-MS is the gold standard for the identification and quantification of volatile organic compounds, making it ideal for residual solvent analysis.[3][4][5][6][7]

Experimental Protocol:

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: 40°C for 5 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: Accurately weigh 100 mg of this compound into a 20 mL headspace vial. Add 1 mL of dimethyl sulfoxide (DMSO).

Representative GC-MS Data for Residual Solvents:

CompoundRetention Time (min)Concentration (ppm)
Dichloromethane5.8150
Ethyl Acetate8.2300
Hexane9.550
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides invaluable structural information, confirming the identity of the main component and allowing for the identification and, in some cases, quantification of impurities.[8]

Experimental Protocol:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of CDCl₃.

  • Acquisition: Standard proton experiment with 16 scans.

Representative ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCompound
7.55d1HAr-HThis compound
7.30-7.10m3HAr-HThis compound
4.95br s1HNHThis compound
4.40d2HCH₂This compound
1.45s9HC(CH₃)₃This compound
3.90s2HCH₂2-Bromobenzylamine (impurity)
1.65br s2HNH₂2-Bromobenzylamine (impurity)

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive analysis of impurities in this compound. The following diagram illustrates a logical workflow, integrating the strengths of each analytical technique.

G Analytical Workflow for Impurity Profiling cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Commercial this compound Prep_HPLC Dissolve in ACN/Water Sample->Prep_HPLC Prep_GCMS Dissolve in DMSO (Headspace Vial) Sample->Prep_GCMS Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS Headspace GC-MS Analysis Prep_GCMS->GCMS NMR ¹H NMR Analysis Prep_NMR->NMR Report_HPLC Quantify non-volatile impurities HPLC->Report_HPLC Report_GCMS Identify and quantify residual solvents GCMS->Report_GCMS Report_NMR Confirm structure and identify major impurities NMR->Report_NMR Final_Report Comprehensive Purity Report Report_HPLC->Final_Report Report_GCMS->Final_Report Report_NMR->Final_Report

Caption: Workflow for the comprehensive analysis of impurities.

Alternative Synthetic Routes and Their Impurity Profiles

The impurity profile of this compound can vary depending on the synthetic route employed. While the direct Boc protection of 2-bromobenzylamine is common, alternative routes may be used, potentially introducing different impurities.

Alternative Route: Reductive Amination

An alternative synthesis involves the reductive amination of 2-bromobenzaldehyde with ammonia, followed by Boc protection. This route could introduce impurities such as residual 2-bromobenzaldehyde or byproducts from the reduction step.

G Alternative Synthesis and Potential Impurities cluster_0 Reductive Amination Route cluster_1 Boc Protection cluster_2 Potential Impurities Start 2-Bromobenzaldehyde Intermediate 2-Bromobenzylimine Start->Intermediate + NH3 Impurity1 Residual 2-Bromobenzaldehyde Start->Impurity1 Product 2-Bromobenzylamine Intermediate->Product Reduction (e.g., NaBH4) Final_Product This compound Product->Final_Product + (Boc)2O Impurity2 Over-reduction products Product->Impurity2

Caption: Impurities from an alternative synthetic route.

Conclusion

A multi-technique approach is essential for the comprehensive analysis of impurities in commercial this compound. HPLC is the preferred method for quantifying the main component and non-volatile impurities. GC-MS is indispensable for the analysis of residual solvents. ¹H NMR provides unambiguous structural confirmation and is a valuable tool for identifying major impurities. By employing these complementary techniques, researchers can ensure the quality of this critical starting material, leading to more reliable and reproducible synthetic outcomes in drug development.

References

N-Boc vs. Fmoc Protection for 2-Bromobenzylamine in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for amine functionalities is a critical decision in the successful synthesis of peptides and complex organic molecules. This guide provides a detailed comparison of two of the most widely used amine protecting groups, tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc), specifically for the protection of 2-bromobenzylamine.

The strategic use of protecting groups is fundamental to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. The choice between the acid-labile Boc group and the base-labile Fmoc group depends on the overall synthetic strategy, including the nature of the peptide, the presence of other sensitive functional groups, and the desired cleavage conditions. This guide presents a data-driven comparison of N-Boc and Fmoc protection for 2-bromobenzylamine, offering insights into their respective advantages and disadvantages in the context of peptide synthesis.

At a Glance: N-Boc vs. Fmoc for 2-Bromobenzylamine

ParameterN-Boc ProtectionN-Fmoc Protection
Protecting Group tert-Butoxycarbonyl9-Fluorenylmethoxycarbonyl
Introduction Reagent Di-tert-butyl dicarbonate (Boc)₂ON-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Cleavage Condition Acidic (e.g., Trifluoroacetic acid (TFA), HCl)Basic (e.g., Piperidine in DMF)
Orthogonality Orthogonal to base-labile protecting groups (e.g., Fmoc)Orthogonal to acid-labile protecting groups (e.g., Boc, t-butyl esters)[1][]
Compatibility Suitable for peptides with base-sensitive moieties.Suitable for peptides with acid-sensitive moieties.[1]
Side Reactions Potential for acid-catalyzed side reactions on sensitive residues.Potential for base-induced side reactions like aspartimide formation.
Monitoring Not easily monitored by UV-Vis.Deprotection can be monitored by UV-Vis spectroscopy of the dibenzofulvene-piperidine adduct.

Deciding Between N-Boc and Fmoc Protection

The choice between N-Boc and Fmoc for protecting 2-bromobenzylamine in peptide synthesis is dictated by the overall synthetic strategy. The following decision tree illustrates the logical workflow for selecting the appropriate protecting group.

G Choosing a Protection Strategy for 2-Bromobenzylamine start Start: Need to protect 2-bromobenzylamine for peptide synthesis question1 Does the peptide sequence contain acid-sensitive groups? start->question1 strategy_fmoc Use Fmoc Protection Strategy question1->strategy_fmoc Yes question2 Does the peptide sequence contain base-sensitive groups? question1->question2 No consider_orthogonal Consider orthogonal side-chain protection strategy_fmoc->consider_orthogonal strategy_boc Use Boc Protection Strategy strategy_boc->consider_orthogonal question2->strategy_fmoc No/Unsure question2->strategy_boc Yes end_fmoc Proceed with Fmoc-based peptide synthesis consider_orthogonal->end_fmoc Fmoc Strategy end_boc Proceed with Boc-based peptide synthesis consider_orthogonal->end_boc Boc Strategy G cluster_0 Protection Step cluster_1 Choose Protecting Group cluster_2 Peptide Synthesis cluster_3 Deprotection Step cluster_4 Choose Deprotection Method start 2-Bromobenzylamine boc_protection Protect with (Boc)₂O start->boc_protection fmoc_protection Protect with Fmoc-OSu/Cl start->fmoc_protection boc_protected N-Boc-2-bromobenzylamine fmoc_protected N-Fmoc-2-bromobenzylamine peptide_coupling Peptide Coupling Reaction boc_protected->peptide_coupling fmoc_protected->peptide_coupling protected_peptide Protected Peptide peptide_coupling->protected_peptide boc_deprotection Cleave with Acid (TFA) protected_peptide->boc_deprotection Boc-protected fmoc_deprotection Cleave with Base (Piperidine) protected_peptide->fmoc_deprotection Fmoc-protected end Deprotected Peptide

References

A Comparative Guide to Palladium Ligands for the Amination of N-Boc-2-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Palladium Ligand Efficacy in a Key C-N Cross-Coupling Reaction.

The Buchwald-Hartwig amination of N-Boc-2-bromobenzylamine is a critical transformation in the synthesis of various pharmaceutically relevant scaffolds. The choice of the palladium ligand is paramount to the success of this C-N cross-coupling reaction, directly influencing yield, reaction time, and overall efficiency. This guide provides an objective comparison of commonly employed palladium ligands for this application, supported by experimental data from studies on structurally related ortho-substituted aryl bromides.

Performance Comparison of Palladium Ligands

The efficacy of various palladium ligands in the amination of ortho-substituted aryl bromides is summarized below. While direct comparative data for this compound is limited in publicly available literature, the following table provides valuable insights based on reactions with analogous substrates, such as 2-bromoaniline and 2-bromotoluene. These substrates present similar steric and electronic challenges, making the data a strong starting point for reaction optimization.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference Substrate
XPhos Pd₂(dba)₃NaOtBuToluene10012922-Bromoaniline + Morpholine
RuPhos Pd₂(dba)₃K₃PO₄Dioxane10012882-Bromotoluene + Morpholine
BrettPhos Pd(OAc)₂K₂CO₃t-BuOH11024852-Bromoaniline + Aniline
Josiphos (CyPF-tBu) Pd(OAc)₂NaOtBuToluene805954-Bromo-2-methylaniline + Di-n-butylamine
Xantphos Pd(OAc)₂Cs₂CO₃Dioxane10024782-Bromotoluene + Benzylamine

Note: The presented data is a synthesis from multiple sources and should be used as a guideline. Optimal conditions for the amination of this compound may vary.

Experimental Workflow and Signaling Pathways

The general experimental workflow for the palladium-catalyzed amination of this compound is depicted below. This process involves the careful assembly of reagents under an inert atmosphere to ensure the stability and activity of the palladium catalyst.

experimental_workflow Experimental Workflow for Palladium-Catalyzed Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Palladium Precursor Ligand Base Mixing Combine Reagents and Substrates in Solvent Reagents->Mixing Substrates This compound Amine Substrates->Mixing Solvent Anhydrous, Degassed Solvent Solvent->Mixing InertAtmos Inert Atmosphere (N2 or Ar) Heating Heat to Reaction Temperature with Stirring Mixing->Heating Monitoring Monitor Reaction Progress (TLC, GC/MS, LC/MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Isolated Product Purification->Product

A generalized workflow for the palladium-catalyzed amination reaction.

The catalytic cycle, a fundamental concept in understanding the reaction mechanism, is outlined below. The cycle illustrates the regeneration of the active palladium(0) catalyst after each productive C-N bond formation.

catalytic_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_ArylHalide Ar-Pd(II)(X)L_n Pd0->PdII_ArylHalide Ar-X LigandExch Amine Coordination PdII_Amine [Ar-Pd(II)(HNR'R'')L_n]X PdII_ArylHalide->PdII_Amine HNR'R'' Deprotonation Deprotonation (Base) PdII_Amido Ar-Pd(II)(NR'R'')L_n PdII_Amine->PdII_Amido - HX PdII_Amido->Pd0 RedElim Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product

The key steps of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are intended to serve as a starting point for the development of a robust process for the amination of this compound.

General Procedure for Palladium-Catalyzed Amination:

An oven-dried Schlenk tube is charged with the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (e.g., nitrogen or argon). The tube is evacuated and backfilled with the inert gas three times. The anhydrous, degassed solvent is then added, and the mixture is stirred at room temperature for 10-15 minutes to allow for catalyst pre-formation. Following this, the this compound and the corresponding amine are added. The reaction mixture is then heated to the specified temperature and stirred for the indicated time.

Reaction Monitoring:

The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-arylated product.

Specific Protocol Example (using XPhos):

  • Catalyst System: Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu (1.4 equiv)

  • Reactants: this compound (1.0 equiv), Amine (1.2 equiv)

  • Solvent: Toluene

  • Temperature: 100 °C

  • Procedure: Following the general procedure, the reaction is heated at 100 °C and monitored until completion. The work-up and purification are performed as described above.

Researchers are encouraged to perform their own optimization studies, including screening of ligands, bases, solvents, and temperatures, to achieve the highest possible yield and purity for the amination of this compound with their specific amine coupling partner.

Characterization of N-Boc-2-bromobenzylamine Synthesis Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-Boc-2-bromobenzylamine, a key intermediate in the development of various pharmaceutical compounds, requires stringent purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of potential byproducts generated during the synthesis of this compound, offering detailed experimental protocols for their characterization and quantitative data to facilitate purity assessment.

Synthetic Pathway and Potential Byproduct Formation

The standard synthesis of this compound involves the protection of the primary amine of 2-bromobenzylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. While this reaction is generally efficient, several byproducts can form due to side reactions or incomplete conversion.

Synthesis_and_Byproducts cluster_byproducts Potential Byproducts SM1 2-Bromobenzylamine Product This compound SM1->Product BP1 Unreacted 2-Bromobenzylamine SM1->BP1 Incomplete reaction BP2 Di(2-bromobenzyl)amine SM1->BP2 BP3 N,N'-Bis(2-bromobenzyl)urea SM1->BP3 SM2 Di-tert-butyl dicarbonate (Boc₂O) SM2->Product BP4 tert-Butanol SM2->BP4 Decomposition Base Base (e.g., Triethylamine) Base->Product Product->BP2 Reaction with starting material Product->BP3 Reaction with CO₂ or isocyanate intermediate

Caption: Synthetic pathway for this compound and the formation of major byproducts.

Comparative Analysis of Byproducts

The primary byproducts encountered in the synthesis of this compound are unreacted starting material, over-alkylated products, and urea derivatives. The following table summarizes the key characteristics of these impurities, aiding in their identification.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Origin
This compound (Product) C₁₂H₁₆BrNO₂ 286.16 Desired Product
Unreacted 2-BromobenzylamineC₇H₈BrN186.05Incomplete reaction of the starting amine.[1]
Di(2-bromobenzyl)amineC₁₄H₁₄Br₂N356.08Reaction of this compound with unreacted 2-bromobenzylamine followed by deprotection, or direct reaction between two molecules of 2-bromobenzylamine.
N,N'-Bis(2-bromobenzyl)ureaC₁₅H₁₄Br₂N₂O398.10Reaction of 2-bromobenzylamine with isocyanate formed in situ from the decomposition of the Boc-protected amine, or with residual CO₂.[2]
tert-ButanolC₄H₁₀O74.12Byproduct from the Boc anhydride.[3]

Experimental Protocols for Characterization

Accurate characterization and quantification of byproducts are essential for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow A Sample Preparation (Dissolve in suitable solvent, e.g., Ethyl Acetate) B GC Injection A->B C Separation on Capillary Column (e.g., HP-5ms) B->C D Electron Ionization (EI) C->D E Mass Analysis (Quadrupole) D->E F Data Acquisition and Analysis E->F G Impurity Identification (Based on mass spectra and retention times) F->G

Caption: General workflow for GC-MS analysis of synthesis byproducts.

Protocol:

  • Instrumentation: Standard GC-MS system.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.

  • Sample Preparation: Dissolve the sample in ethyl acetate (1 mg/mL).

Expected GC-MS Data:

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
tert-Butanol~2-359, 45, 43, 41
2-Bromobenzylamine~8-9185/187 (M+), 106, 77
This compound ~12-14 285/287 (M+), 229/231, 186/188, 106, 57
Di(2-bromobenzyl)amine~16-18355/357/359 (M+), 276/278, 185/187, 106
N,N'-Bis(2-bromobenzyl)urea>20398/400/402 (M+), 213/215, 185/187, 106
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the quantitative analysis of the main component and non-volatile impurities.

Experimental Workflow for HPLC Analysis

HPLC_Workflow A Sample Preparation (Dissolve in mobile phase) B HPLC Injection A->B C Separation on C18 Column B->C D UV Detection (e.g., 220 nm) C->D E Data Acquisition and Integration D->E F Purity Calculation (% Area) E->F

Caption: General workflow for HPLC purity analysis.

Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Expected HPLC Data:

CompoundExpected Retention Time (min)
tert-Butanol< 3
2-Bromobenzylamine~5-7
This compound ~15-18
Di(2-bromobenzyl)amine~19-22
N,N'-Bis(2-bromobenzyl)urea~23-26
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of the final product and any isolated impurities.

Protocol:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) as needed for structural confirmation.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ ppm):

CompoundKey Proton Signals
This compound ~7.5 (d, Ar-H), ~7.3 (t, Ar-H), ~7.1 (t, Ar-H), ~4.9 (br s, NH), ~4.4 (d, CH₂), ~1.5 (s, Boc-H)
2-Bromobenzylamine~7.5 (d, Ar-H), ~7.2 (m, Ar-H), ~3.9 (s, CH₂), ~1.6 (br s, NH₂)
Di(2-bromobenzyl)amine~7.5 (d, Ar-H), ~7.2 (m, Ar-H), ~3.8 (s, CH₂), ~2.0 (br s, NH)
N,N'-Bis(2-bromobenzyl)urea~7.5 (d, Ar-H), ~7.2 (m, Ar-H), ~6.5 (br t, NH), ~4.4 (d, CH₂)

Conclusion

A thorough characterization of byproducts in the synthesis of this compound is critical for ensuring the quality and purity of this important pharmaceutical intermediate. The implementation of orthogonal analytical techniques, including GC-MS, HPLC, and NMR, provides a robust strategy for the identification and quantification of potential impurities. The data and protocols presented in this guide offer a comprehensive framework for researchers and drug development professionals to establish effective quality control measures.

References

Benchmarking N-Boc-2-bromobenzylamine Reaction Yields: A Comparative Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of protected intermediates is a cornerstone of successful project timelines. This guide provides a comparative analysis of established methods for the N-Boc protection of amines, with a focus on providing a framework for optimizing the synthesis of N-Boc-2-bromobenzylamine. While specific yield data for this compound is not extensively reported in readily available literature, this guide outlines the most common and effective protocols for the N-tert-butoxycarbonylation of benzylamines, offering a solid foundation for experimental design and benchmarking.

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The reaction generally proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride.

Comparison of Synthetic Methodologies

Several protocols have been developed for the N-Boc protection of amines, each with its own set of advantages and potential limitations. The choice of method often depends on the nucleophilicity of the amine, the presence of other functional groups, and desired reaction conditions. Below is a summary of common methods applicable to the synthesis of this compound.

MethodKey ReagentsSolvent(s)TemperatureTypical Yields (General Amines)Notes
Standard Base-Catalyzed Di-tert-butyl dicarbonate, Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)Dioxane, Tetrahydrofuran (THF), Acetonitrile (ACN), WaterRoom TemperatureHighA widely applicable and robust method. The choice of base and solvent can be optimized.
Catalyst-Free (Water-Acetone) Di-tert-butyl dicarbonateWater/AcetoneRoom TemperatureExcellentAn environmentally friendly approach that often results in high purity product with simple work-up.
Lewis Acid Catalysis Di-tert-butyl dicarbonate, Yttria-ZirconiaAcetonitrileRoom TemperatureExcellentMay be beneficial for less nucleophilic amines. The catalyst can often be recovered and reused.
DMAP Catalysis Di-tert-butyl dicarbonate, 4-Dimethylaminopyridine (DMAP)AcetonitrileRoom TemperatureHighUseful for amines with low nucleophilicity, though care must be taken to avoid side reactions.

Experimental Protocols

Below are detailed experimental protocols for the most common methods for the N-Boc protection of a primary amine, which can be adapted for 2-bromobenzylamine.

Protocol 1: Standard Base-Catalyzed N-Boc Protection

This procedure is a widely used and generally effective method for a broad range of amines.

Materials:

  • 2-bromobenzylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or

Safety Operating Guide

Comprehensive Safety and Handling Guide for N-Boc-2-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling, use, and disposal of N-Boc-2-bromobenzylamine (CAS No. 162356-90-3). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheets (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is classified as an acute toxicant (oral), a skin and eye irritant, and is hazardous to the aquatic environment.[3]

Primary Hazards:

  • Oral Toxicity: Harmful if ingested.

  • Skin Irritation: Causes irritation upon contact.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for various operations involving this compound.

OperationEngineering ControlsHand ProtectionEye & Face ProtectionBody & Respiratory Protection
Storage & Transport Ventilated chemical cabinetNitrile or Neoprene glovesSafety glasses with side shieldsLaboratory coat
Weighing & Transfer Chemical fume hood or ventilated balance enclosureDouble-gloved nitrile or neoprene glovesChemical splash gogglesLaboratory coat, N95 dust mask[3]
Reaction Setup & Workup Chemical fume hoodChemical-resistant gloves (Neoprene or Butyl rubber recommended)Chemical splash goggles and face shieldChemical-resistant laboratory coat or apron
Spill Cleanup Chemical fume hood (if feasible)Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber)Chemical splash goggles and face shieldChemical-resistant suit or apron, appropriate respirator

Operational Plan: Step-by-Step Guidance

Preparation and Weighing
  • Work Area Preparation: Conduct all handling of solid this compound within a certified chemical fume hood to control dust and vapors.[4] Ensure the work surface is clean and free of incompatible materials.

  • Donning PPE: Before handling, put on all required PPE as specified in the table above. For weighing, this includes a lab coat, double gloves, and chemical splash goggles. An N95 dust mask is also recommended to prevent inhalation of fine particles.[3]

  • Weighing: If possible, weigh the compound in a ventilated balance enclosure.[5] If not available, carefully weigh the material in the fume hood. Use anti-static weighing paper or a tared container. Close the primary container immediately after dispensing.

Reaction Setup (Example: Suzuki Coupling)

This protocol is a representative example and should be adapted to specific experimental requirements.

Materials:

  • This compound

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water mixture)

Procedure:

  • Assemble Apparatus: Set up a dry round-bottom flask with a magnetic stir bar and condenser under an inert atmosphere (Nitrogen or Argon).

  • Add Reagents: To the flask, add this compound, the arylboronic acid, and the base.

  • Add Catalyst System: In a separate vial, weigh the palladium catalyst and ligand and add them to the reaction flask.

  • Add Solvent: Add the degassed solvent system to the flask via syringe.

  • Degassing: Bubble an inert gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen.

  • Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress using an appropriate analytical technique like TLC or LC-MS.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe weigh Weigh Reagents don_ppe->weigh assemble Assemble Glassware weigh->assemble add_reagents Add Solid Reagents assemble->add_reagents add_catalyst Add Catalyst/Ligand add_reagents->add_catalyst add_solvent Add Solvent add_catalyst->add_solvent degas Degas Mixture add_solvent->degas heat Heat & Monitor degas->heat quench Quench Reaction heat->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify

A general workflow for a typical organic synthesis reaction.

Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Halogenated Organic Waste: All liquid waste containing this compound and other halogenated compounds must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated waste.[1]

  • Solid Waste: Contaminated solid materials, including gloves, weighing paper, silica gel, and filter paper, must be placed in a designated "Solid Hazardous Waste" container.[1]

  • Aqueous Waste: Aqueous layers from extractions that may contain traces of the compound should be collected as hazardous aqueous waste.

Disposal Procedure
  • Container Management: Use appropriately labeled, sealed, and chemically resistant containers for all waste streams. Keep containers closed except when adding waste.

  • Storage: Store waste containers in a secondary containment tray within a ventilated area, such as a fume hood or a designated waste cabinet.

  • Pickup: Follow your institution's hazardous waste disposal procedures for collection and removal.

Spill and Emergency Plan

Minor Spill (Contained within a fume hood)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to absorb the spilled solid.[2][3]

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and paper towels. Place the used towels in the solid hazardous waste container.

Major Spill (Outside of a fume hood) or Personal Exposure
  • Evacuate: Immediately evacuate the area. If the spill is large or there is a risk of airborne dust, activate the fire alarm to evacuate the building.

  • Emergency Services: Call your institution's emergency response team and 911.

  • Personal Decontamination:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Seek Medical Attention: In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

spill_response spill Spill Occurs assess Assess Severity spill->assess minor_spill Minor Spill (in fume hood) assess->minor_spill Small & Contained major_spill Major Spill or Personal Exposure assess->major_spill Large or Exposure alert Alert Others minor_spill->alert evacuate Evacuate Area major_spill->evacuate personal_decon Personal Decontamination (Eyewash/Shower) major_spill->personal_decon contain Contain with Absorbent alert->contain cleanup Clean Up & Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate call_emergency Call Emergency Response evacuate->call_emergency medical Seek Medical Attention personal_decon->medical

A decision-making flowchart for spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-2-bromobenzylamine
Reactant of Route 2
Reactant of Route 2
N-Boc-2-bromobenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.